molecular formula C12H9N3 B7860179 3-(6-Aminopyridin-2-yl)benzonitrile

3-(6-Aminopyridin-2-yl)benzonitrile

Numéro de catalogue: B7860179
Poids moléculaire: 195.22 g/mol
Clé InChI: GFJURGLBGRRHEM-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Aminopyridin-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Aminopyridin-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(6-aminopyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-9-3-1-4-10(7-9)11-5-2-6-12(14)15-11/h1-7H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJURGLBGRRHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 3-(6-Aminopyridin-2-yl)benzonitrile in Advanced Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precision engineering of small-molecule kinase inhibitors relies heavily on highly functionalized, structurally rigid intermediates. 3-(6-Aminopyridin-2-yl)benzonitrile (CAS: 1183082-28-1) has emerged as a critical biaryl building block in the production of heterocyclic bioactive compounds[1]. This intermediate is specifically utilized in the synthesis of advanced pyridine- and isoquinoline-derivatives designed to act as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK)[2],[3]. By providing both an ATP-competitive hinge-binding motif (the 2-aminopyridine) and a versatile functionalization vector (the benzonitrile), this compound enables the rapid diversification of lead compounds for autoimmune and oncological indications.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic workflows and downstream biological assays. The data is summarized below:

PropertyValue
Chemical Name 3-(6-Aminopyridin-2-yl)benzonitrile
CAS Number 1183082-28-1[4],[2]
Molecular Formula C12H9N3[4],[2]
Molecular Weight 195.23 g/mol [5]
Typical Commercial Purity 95% - 98%[4],[5]
Structural Classification Organic heterocyclic compound / Pyridine derivative[2]
Hydrogen Bond Donors 1 (Primary amine group)
Hydrogen Bond Acceptors 3 (Pyridine nitrogen, Nitrile nitrogen)

Strategic Importance in Syk and JAK Kinase Inhibition

The architectural design of kinase inhibitors requires precise spatial orientation within the target's ATP-binding pocket. The foundational patent EP2441755A1 details the use of this specific scaffold for Syk and JAK inhibition[6].

  • The Hinge-Binding Motif: The 2-aminopyridine moiety is a classical kinase hinge binder. The pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide (e.g., Met or Cys residues in the hinge region), while the adjacent exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl.

  • The Hydrophobic Vector: The biaryl linkage positions the benzonitrile group deep into the hydrophobic pocket or towards the solvent-exposed channel, depending on the specific kinase conformation. The nitrile group itself is a strong dipole that can engage in non-covalent interactions or serve as a synthetic handle for further elaboration into amides or amidines.

SignalingPathway Stimulus Cytokine / BCR Activation Receptor Membrane Receptor Stimulus->Receptor Kinase Syk / JAK Kinases Receptor->Kinase Conformational Change & Activation STAT STAT / Downstream Effectors Kinase->STAT Phosphorylation Cascade Inhibitor Inhibitor (CAS 1183082-28-1 Derived) Inhibitor->Kinase ATP-Competitive Inhibition Transcription Gene Transcription (Inflammation / Proliferation) STAT->Transcription Nuclear Translocation

Figure 1: Syk/JAK kinase signaling cascade and the ATP-competitive inhibition mechanism.

Synthetic Methodology: Self-Validating Suzuki-Miyaura Protocol

To ensure high fidelity and yield, the synthesis of 3-(6-Aminopyridin-2-yl)benzonitrile is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, incorporating causality for every critical parameter.

Step-by-Step Experimental Workflow

Objective: Cross-coupling of 2-amino-6-bromopyridine with (3-cyanophenyl)boronic acid.

  • Reagent Preparation & Degassing:

    • Action: Charge a Schlenk flask with 2-amino-6-bromopyridine (1.0 eq), (3-cyanophenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation by dissolved atmospheric oxygen, which forms catalytically dead Pd(II) peroxo complexes. Thorough degassing is mandatory to maintain the active catalytic cycle.

  • Catalyst Introduction & Heating:

    • Action: Under a positive argon stream, add the catalyst Pd(dppf)Cl₂ (0.05 eq). Heat the reaction mixture to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the sterically demanding reductive elimination step. Heating to 90°C provides the necessary thermal energy to overcome the activation barrier of the oxidative addition into the aryl-bromide bond. The aqueous base (K₂CO₃) is critical as it converts the boronic acid into a highly nucleophilic boronate complex [Ar-B(OH)₃]⁻, driving the transmetalation step.

  • In-Process Monitoring (Self-Validation):

    • Action: Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 1:1).

    • Causality: The reaction is deemed complete when the starting material mass ([M+H]⁺ = 173/175 m/z for the bromopyridine) is fully consumed, replaced by the product peak ([M+H]⁺ = 196.2 m/z). The highly conjugated biaryl product will be strongly UV-active at 254 nm.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

    • Causality: The brine wash effectively partitions the water-miscible dioxane and inorganic potassium/boron salts into the aqueous phase, leaving the crude biaryl intermediate in the organic phase.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 2-Amino-6-bromopyridine TransMet Transmetalation OxAdd->TransMet + (3-Cyanophenyl)boronic acid + Aqueous Base RedElim Reductive Elimination TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product 3-(6-Aminopyridin-2-yl)benzonitrile RedElim->Product Product Release

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Downstream Elaboration Strategies

Once synthesized, 3-(6-Aminopyridin-2-yl)benzonitrile serves as a highly versatile node for late-stage functionalization.

A prominent example of its downstream application involves the Buchwald-Hartwig cross-coupling of the primary amine. For instance, reacting 3-(6-aminopyridin-2-yl)benzonitrile with 2-bromo-4-methylpyridine in the presence of Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃], (R)-(+)-BINAP, and potassium tert-butylate in benzene for 24 hours yields highly complex kinase inhibitors. During such basic, high-temperature sequences, the nitrile group can be simultaneously hydrolyzed to yield final active pharmaceutical ingredients like 3-{6-[(4-methylpyridin-2-yl)amino]pyridin-2-yl}benzamide[7]. This dual-transformation strategy drastically reduces step count in the synthesis of advanced Syk/JAK inhibitors[3],[6].

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(6-aminopyridin-2-yl)benzonitrile (CAS No: 1183082-28-1). As a key heterocyclic intermediate, this compound serves as a critical building block in the synthesis of bioactive molecules for pharmaceutical research and drug development. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding of the molecule's chemical identity, core physicochemical characteristics, and the analytical methodologies required for its characterization. We delve into the causality behind experimental choices for determining these properties, offering field-proven insights and self-validating protocols to ensure scientific integrity. The guide summarizes key data, provides detailed experimental workflows, and visualizes complex relationships to facilitate a deeper understanding of this important research compound.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 3-(6-aminopyridin-2-yl)benzonitrile is a bi-aryl compound composed of a benzonitrile ring linked to a 6-aminopyridine moiety at the C2 position.

  • IUPAC Name: 3-(6-aminopyridin-2-yl)benzonitrile

  • CAS Number: 1183082-28-1

  • Molecular Formula: C₁₂H₉N₃

  • Molecular Weight: 195.22 g/mol [1]

The nitrile group is a significant pharmacophore, often acting as a hydrogen bond acceptor to improve binding affinity with protein targets.[1] Furthermore, the aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and providing a versatile point for further chemical modification.[1][2]

Caption: Molecular structure of 3-(6-aminopyridin-2-yl)benzonitrile.

Core Physicochemical Properties

A molecule's physicochemical properties are paramount as they govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles like absorption and distribution.[3] While specific, experimentally-derived data for this intermediate is not extensively published, the following table summarizes its known identifiers and provides estimated values or notes where experimental determination is required.

PropertyValue / Expected RangeSignificance & Rationale
CAS Number 1183082-28-1Unique numerical identifier for the specific chemical substance.
Molecular Formula C₁₂H₉N₃Defines the elemental composition of the molecule.
Molecular Weight 195.22 g/mol Crucial for all stoichiometric calculations and for mass spectrometry.[1]
Appearance White to yellow or brown crystalline solidBased on observations of similar aminopyridine compounds.[4]
Melting Point Data not available; requires experimental determination.A key indicator of purity. A sharp melting range suggests high purity.
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and have limited aqueous solubility.The aromatic structure suggests hydrophobicity, while the amino and nitrile groups add polarity. Solubility is critical for formulation and assay development.
logP (Octanol/Water) Data not available; requires experimental determination.Predicts the lipophilicity of the molecule. A key parameter in ADME profiling, influencing membrane permeability and bioavailability.[5]
pKa Data not available; requires experimental determination.The aminopyridine nitrogen is basic. The pKa of the conjugate acid is essential for understanding the ionization state at physiological pH, which affects solubility and target binding.

Analytical Characterization & Experimental Protocols

To ensure the identity, purity, and stability of 3-(6-aminopyridin-2-yl)benzonitrile, a suite of analytical techniques must be employed. The following protocols are presented as self-validating systems, incorporating checks and balances to ensure data integrity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. The causality for choosing this method lies in its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol:

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Rationale: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The acidic mobile phase ensures that the basic amino group is protonated, leading to sharper, more symmetrical peaks.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Rationale: Dissolving the sample in the mobile phase minimizes solvent-front effects during injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Rationale: A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated from the main compound and eluted from the column in a reasonable time.[6]

  • Data Analysis (Self-Validation):

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    • Trustworthiness Check: A blank (solvent) injection should be run first to identify any system peaks. The method's suitability is confirmed by ensuring the main peak has a tailing factor between 0.9 and 1.5 and adequate resolution from any adjacent impurity peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: H₂O+FA, B: ACN+FA) C Equilibrate HPLC System (C18 Column, 10% B) A->C B Prepare Sample (1 mg/mL stock in 50:50 A:B) D Inject Sample (10 µL) B->D C->D E Run Gradient Elution (10-95% B over 15 min) D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area = [Area_Main / Area_Total] * 100) G->H

Caption: Standard workflow for purity analysis via reverse-phase HPLC.

Structural Confirmation via Spectroscopic Methods

Spectroscopy provides the definitive structural fingerprint of a molecule. A combination of NMR and Mass Spectrometry is essential for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C), providing detailed information about connectivity and structure.[7]

  • ¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show distinct signals for the aromatic protons on both the benzonitrile and pyridine rings. The amino (-NH₂) protons would likely appear as a broad singlet. The chemical shifts (δ) and coupling patterns (J-couplings) between adjacent protons would confirm the substitution pattern.

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum would show 12 distinct carbon signals, including the characteristic downfield signal for the nitrile carbon (-C≡N) around 118-120 ppm and signals for the 10 aromatic carbons. Techniques like DEPT or APT can be used to differentiate between CH, CH₂, and quaternary carbons.[7]

Mass Spectrometry (MS): MS provides the exact molecular weight and information about the molecule's fragmentation pattern.

  • Technique: Electrospray Ionization (ESI) is typically used for polar molecules like this one.

  • Expected Result: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 196.23. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million, providing definitive evidence of the elemental composition.[1][8]

Determination of Key Physical Properties

Melting Point Determination: This protocol is based on the standard capillary method.[2]

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Analysis: The tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rate of ~10 °C/min initially, then slowed to 1-2 °C/min near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample is liquefied. A narrow range (<2 °C) is indicative of high purity.

Solubility Determination (Isothermal Shake-Flask Method): This is a reliable method for determining the equilibrium solubility of a compound.[2]

  • Setup: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspension is filtered (e.g., through a 0.45 µm PTFE filter) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically HPLC with a calibration curve.

Caption: Experimental workflow for shake-flask solubility determination.

Stability and Storage

Understanding a compound's stability is crucial for ensuring its integrity during storage and experimentation.[9]

  • Potential Degradation Pathways: Based on its structure, 3-(6-aminopyridin-2-yl)benzonitrile may be susceptible to:

    • Oxidation: The electron-rich aminopyridine ring can be susceptible to oxidation, especially when exposed to air and light over long periods.

    • Hydrolysis: The nitrile group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strong acidic or basic conditions, although it is generally stable at neutral pH.[9]

  • Recommended Storage Conditions:

    • Long-term: Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect from light, moisture, and air.

    • Short-term: Room temperature storage is acceptable for brief periods if the container is well-sealed and protected from light.[9]

Conclusion

3-(6-aminopyridin-2-yl)benzonitrile is a well-defined chemical entity whose value lies in its role as a versatile synthetic intermediate. This guide has established its core identity and outlined the critical physicochemical properties that dictate its utility. By providing detailed, rationale-driven experimental protocols for characterization, we empower researchers to verify the quality and understand the behavior of this compound. The application of robust analytical methods such as HPLC for purity, NMR and MS for structural verification, and standardized procedures for determining physical constants are non-negotiable for ensuring the generation of reliable and reproducible scientific data. Proper handling and storage, as outlined, will preserve the compound's integrity for its intended use in advancing medicinal chemistry and drug discovery programs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 7, 2026, from [Link]

  • Orion Cientific. (n.d.). 3-(6-Aminopyridin-2-yl)benzonitrile, Package: 100mg, Laibo Chem. Retrieved March 7, 2026, from [Link]

  • Kumar, V., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • University of Dundee Research Portal. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved March 7, 2026, from [Link]

  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved March 7, 2026, from [Link]

  • MIT Open Access Articles. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][10]naphthyridin-2(1H)- one. Retrieved March 7, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 3-AMINOPYRIDINE. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved March 7, 2026, from [Link]

  • American Elements. (n.d.). 2-(6-aminopyridin-2-yl)acetonitrile. Retrieved March 7, 2026, from [Link]

  • Palomar College. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved March 7, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in soil (GRM 02.34) by liquid chromatography with tandem mass spectrometry detection. Retrieved March 7, 2026, from [Link]

  • Elsevier. (n.d.). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Retrieved March 7, 2026, from [Link]

  • University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry. Retrieved March 7, 2026, from [Link]

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  • Pharmaffiliates. (n.d.). 2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. Retrieved March 7, 2026, from [Link]

Sources

Structure Elucidation of 3-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Analytical Development

Executive Summary

Compound: 3-(6-Aminopyridin-2-yl)benzonitrile Formula: C₁₂H₉N₃ Exact Mass: 195.0796 Da SMILES: N#Cc1cccc(c1)-c2cccc(n2)N

This guide details the structural characterization of 3-(6-Aminopyridin-2-yl)benzonitrile , a critical biaryl scaffold often utilized in kinase inhibitor discovery (targeting the ATP-binding hinge region). The elucidation strategy integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) to unambiguously assign connectivity and confirm isomeric purity.

Synthetic Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to accurate structural assignment. This scaffold is typically constructed via a Suzuki-Miyaura cross-coupling reaction.

  • Precursors: 2-Amino-6-halopyridine + 3-Cyanophenylboronic acid.

  • Critical Impurities to Rule Out:

    • Des-halo byproducts: 2-Aminopyridine (if catalyst remains active).

    • Homocoupling: Bis(3-cyanophenyl) or Bis(aminopyridine) species.

    • Regioisomers: 4- or 5-substituted pyridines (if starting material regiochemistry was ambiguous).

Analytical Strategy: The Logic Flow

The following decision tree outlines the step-by-step validation process required to confirm the structure.

ElucidationFlow Start Crude Material HRMS HRMS (ESI+) Confirm C12H9N3 [M+H]+ = 196.08 Start->HRMS Step 1 IR FT-IR Identify Functional Groups (-CN, -NH2) HRMS->IR Step 2 NMR_1D 1H NMR (DMSO-d6) Integration & Splitting Verify Biaryl System IR->NMR_1D Step 3 NMR_2D 2D NMR (HMBC/NOESY) Link Rings & Assign Regiochemistry NMR_1D->NMR_2D Step 4 Final Confirmed Structure NMR_2D->Final Validation

Figure 1: Analytical workflow for structural confirmation.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Observation: The protonated molecular ion

    
     must be observed at m/z 196.0869  (Calc. for C₁₂H₁₀N₃⁺).
    
  • Validation: Isotopic pattern analysis should show an M+1 peak (~13% intensity) consistent with 12 carbons. Absence of Br/Cl isotopic patterns confirms successful coupling and halogen removal.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" verification of the two key functional handles.

  • Nitrile (-CN): Sharp, distinct band at 2220–2240 cm⁻¹ . This is diagnostic for the benzonitrile moiety.

  • Primary Amine (-NH₂): Two bands (symmetric/asymmetric stretching) in the 3300–3450 cm⁻¹ region.

  • Aromatic System: Skeletal vibrations at 1580–1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is mandatory. Chloroform-d often causes broadening of the exocyclic amine protons (


), making integration unreliable. DMSO-d₆ sharpens these exchangeable protons.
1H NMR Assignment Logic (400/600 MHz)

The molecule possesses 9 protons divided into three distinct spin systems:

  • Exocyclic Amine (2H): Broad singlet, exchangeable with D₂O.

  • Pyridine Ring (3H): AMX or ABC pattern.

  • Benzonitrile Ring (4H): 3-substituted pattern.

Proton IDShift (δ ppm)*MultiplicityIntegrationAssignment Logic
NH₂ 6.0 – 6.5br s2HExchangeable; chemical shift varies with concentration.
Py-H5 6.4 – 6.6d (J≈8Hz)1HMost shielded aromatic. Ortho to the electron-donating -NH₂ group.
Py-H3 7.1 – 7.3d (J≈7.5Hz)1HOrtho to the aryl ring; deshielded by ring current but less than Py-H4.
Py-H4 7.4 – 7.6dd/t1HMeta to both substituents; typically the most deshielded pyridine proton.
Ar-H5' 7.6 – 7.7t (J≈8Hz)1HMeta-proton of the benzonitrile ring (pseudo-triplet).
Ar-H4'/H6' 7.9 – 8.1m/d2HProtons ortho/para to -CN. Deshielded by the electron-withdrawing cyano group.
Ar-H2' 8.3 – 8.5s (t-like)1HMost deshielded. Sandwiched between the Pyridine ring and the -CN group.

*Note: Chemical shifts are estimated based on substituent additivity rules in DMSO-d₆.

2D NMR: The Connectivity Key

To prove the pyridine is 2,6-substituted (and not 2,3 or 2,4), HMBC (Heteronuclear Multiple Bond Correlation) is essential.

  • Critical Correlation: Look for a cross-peak between Py-H3 and the ipso-carbon of the benzonitrile ring (C1' ).

  • NOESY: A spatial correlation (NOE) should be observed between Py-H3 and Ar-H2'/Ar-H6' . The Py-H5 should show an NOE only to the NH₂ protons, confirming the amine is distal to the aryl ring.

Connectivity cluster_legend Interaction Types Py_H3 Py-H3 Ar_C1 Ar-C1 (Ipso) Py_H3->Ar_C1 HMBC (3-bond) Ar_H2 Ar-H2' Py_H3->Ar_H2 NOESY (Spatial) NH2 NH2 Py_H5 Py-H5 NH2->Py_H5 NOESY HMBC Through-Bond (HMBC) NOESY Through-Space (NOESY)

Figure 2: Key 2D NMR correlations establishing regiochemistry.

Experimental Protocol: Characterization SOP

Objective: Full structural validation of Lot #X.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL DMSO-d₆ (99.9% D). Ensure complete dissolution; sonicate if necessary.

    • Transfer to a clean, dry 5mm NMR tube.

  • Acquisition Parameters (Standard 400 MHz):

    • 1H NMR: 16 scans, 30° pulse, D1 = 1.0s. Center frequency ~5 ppm, spectral width 12 ppm.

    • 13C NMR: 1024 scans (due to low quaternary carbon sensitivity), proton-decoupled.

    • COSY: Gradient-selected, 1 scan/increment, 256 increments.

    • HSQC/HMBC: Optimization for J_CH = 145 Hz (HSQC) and J_CH = 8 Hz (HMBC).

  • Data Processing:

    • Reference DMSO-d₆ residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve fine splitting.

    • Integrate NH₂ signal first; if <2H, check for moisture (proton exchange) or salt formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift additivity rules).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for pyridine substituent effects).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Data tables for nitrile and amine IR shifts).

Rational Design and Biological Activity of Aminopyridine-Benzonitrile Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The convergence of the aminopyridine and benzonitrile pharmacophores has generated a privileged class of small molecules with profound implications in modern medicinal chemistry. By hybridizing the hydrogen-bonding capacity of aminopyridines with the electronic and steric properties of benzonitriles, researchers have developed highly selective agents targeting complex biological systems. This technical guide explores the mechanistic causality, structural-activity relationships (SAR), and validated experimental workflows for deploying aminopyridine-benzonitrile derivatives as potent kinase and nitric oxide synthase (NOS) inhibitors.

Pharmacophore Deconstruction: The Aminopyridine-Benzonitrile Axis

The biological efficacy of these derivatives is not coincidental; it is governed by strict molecular physics and binding thermodynamics[1].

  • The Aminopyridine Core: The 2-aminopyridine or 6-aminopyridine moiety serves as the primary recognition element. The exocyclic amino group acts as a potent hydrogen bond donor, while the endocyclic pyridine nitrogen functions as a hydrogen bond acceptor. This bidentate configuration is critical for anchoring the molecule to the hinge region of kinase ATP-binding pockets or interacting with active-site glutamates (e.g., Glu-592/Glu-597) in neuronal nitric oxide synthase (nNOS)[1][2].

  • The Benzonitrile Moiety: The nitrile (-C≡N) group is a highly polar, linear hydrogen bond acceptor. Its strong electron-withdrawing nature polarizes the adjacent aromatic ring, facilitating optimal π-π stacking interactions with target amino acid residues[1]. Furthermore, the nitrile group improves metabolic stability compared to traditional carbonyl or halogen bioisosteres, while the benzene ring provides a hydrophobic shield that enhances cell membrane permeability[1].

Primary Biological Targets & Mechanisms of Action

Oncology: TAM Family and TBK1/IKKε Kinase Inhibition

Receptor tyrosine kinases (RTKs) such as the TAM family (Tyro3, Axl, Mer) act as sensors for extracellular ligands, transducing signals that regulate cellular proliferation and survival. Abnormal overexpression of TAM kinases drives chemoresistance and tumor survival in acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and breast cancer[3]. Aminopyridine-benzonitrile derivatives act as competitive inhibitors, physically occluding the ATP-binding site and preventing the phosphorylation cascades that lead to tumor survival[3].

Furthermore, these structural scaffolds have been identified as cooperative inhibitors of TBK1 and IKKε, effectively disrupting the signal cascades that trigger pathological interferon production and tumor proliferation in inflammatory diseases and breast cancer[4].

G Ligand Gas6 / Protein S TAM TAM Receptors (Tyro3, Axl, Mer) Ligand->TAM Activates PI3K PI3K / Akt Pathway TAM->PI3K Phosphorylation MAPK MAPK / ERK Pathway TAM->MAPK Phosphorylation Inhibitor Aminopyridine-Benzonitrile Inhibitor Inhibitor->TAM Blocks ATP Pocket Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibited by

TAM Kinase signaling pathway and targeted inhibition by aminopyridine-benzonitrile derivatives.

Neuropharmacology: Selective nNOS Inhibition

In neurodegenerative diseases, the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a critical pathological driver. Achieving selectivity for human nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) is notoriously difficult due to highly conserved active sites[5].

The incorporation of a benzonitrile group as a middle aromatic linker in aminopyridine derivatives solves this by inducing favorable side-chain rotamer changes (specifically in Gln478) at the top of the active site[5]. This conformational constraint drastically increases binding affinity for human nNOS, yielding sub-micromolar


 values and over 1000-fold selectivity against eNOS[2][5].

Structure-Activity Relationship (SAR) Profiling

Quantitative structure-activity relationship (QSAR) models demonstrate how specific modifications to the aminopyridine-benzonitrile scaffold dictate biological outcomes[1]. The table below summarizes comparative biological activity based on structural variations.

Compound Class / ScaffoldPrimary TargetKey Structural ModificationObserved Biological Activity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

)
Selectivity Profile
Aminopyridine-Benzonitrile TAM (Axl/Mer) KinasesUnsubstituted benzonitrile ring

< 50 nM
High selectivity over non-RTKs[3]
Imidazo[1,2-a]pyridine Hybrid A549 / HepG2 Cell LinesBromoacetyl-benzonitrile fusion

~ 50.5 µM
Comparable to Cisplatin
Aminopyridine-Benzonitrile Human nNOSBenzonitrile as middle linker

= 55 nM
1040-fold over eNOS[5]
Aminopyrimidine-Benzonitrile Human nNOSBioisosteric replacement of pyridine

> 6000 nM
438-fold loss in potency[2]

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must operate as self-validating systems.

Workflow Syn Compound Synthesis (Cross-Coupling) Pur LC-MS Purification (>95% Purity) Syn->Pur Assay TR-FRET Kinase Assay (IC50 Determination) Pur->Assay Cell Cell Viability Assay (A549 / HepG2) Assay->Cell Hit Hit Optimization (SAR Analysis) Cell->Hit Hit->Syn Feedback Loop

Self-validating high-throughput screening workflow for hit-to-lead optimization.

Protocol A: Synthesis of Aminopyridine-Benzonitrile Intermediates

Objective: Generate the core scaffold via Suzuki-Miyaura cross-coupling.

  • Preparation: Combine (6-aminopyridin-2-yl)boronic acid (1.0 eq) and 4-bromobenzonitrile (1.1 eq) in a Schlenk flask under an inert argon atmosphere.

  • Catalyst & Base Selection (Causality): Add

    
     (0.05 eq) and 
    
    
    
    (2.0 eq). The bidentate dppf ligand prevents palladium precipitation and handles the sterically hindered benzonitrile, while the carbonate base is strictly required to activate the boronic acid via transmetalation.
  • Reaction: Suspend in a degassed mixture of 1,4-dioxane/water (4:1 v/v) and heat to 90°C for 12 hours.

  • Validation: Monitor via TLC. Upon completion, extract with ethyl acetate, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and purify via flash chromatography. Validate structural integrity using 
    
    
    
    -NMR (confirming the disappearance of bromine-adjacent protons) and ensure >95% purity via LC-MS before biological testing[1].
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Quantify the


 of the synthesized derivatives against Axl Kinase.
  • Assay Assembly: In a 384-well plate, combine recombinant Axl kinase, a biotinylated poly-GT peptide substrate, and ATP at its Michaelis constant (

    
    ).
    
  • Inhibitor Titration: Add the aminopyridine-benzonitrile derivative in a 10-point dose-response series (ranging from 10 µM to 0.5 nM).

  • Detection System (Causality): Following a 60-minute incubation, add a Europium-labeled anti-phosphotyrosine antibody (FRET donor) and Streptavidin-APC (FRET acceptor). FRET only occurs if the kinase successfully phosphorylates the substrate, bringing the donor and acceptor into proximity. The inhibitor's efficacy is directly proportional to the loss of the FRET signal.

  • System Validation: Calculate the Z'-factor using a vehicle control (DMSO, maximum activity) and a reference inhibitor (e.g., Staurosporine, minimum activity). A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed

    
     shifts are due to true target engagement, not assay artifacts.
    

Conclusion

The aminopyridine-benzonitrile scaffold represents a highly tunable, multi-target pharmacophore. By understanding the specific hydrogen-bonding and steric interactions dictated by this axis, researchers can rationally design inhibitors that bypass traditional resistance mechanisms in oncology and achieve unprecedented selectivity in neuropharmacology.

References

  • Title: WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors | Source: Google Patents | URL: 4

  • Title: WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors | Source: Google Patents | URL: 3

  • Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors | Source: ACS Publications | URL: 2

  • Title: 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity | Source: PMC | URL: 5

  • Title: Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell | Source: Chemical Methodologies | URL: 6

  • Title: 4-(6-Aminopyridin-2-yl)benzonitrile | Source: Benchchem | URL: 1

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(6-aminopyridin-2-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the therapeutic potential of 3-(6-aminopyridin-2-yl)benzonitrile and its analogs. The primary focus of this class of compounds is the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in neurodegenerative diseases, particularly Parkinson's Disease. This document will delve into the scientific rationale, experimental validation, and future directions for targeting LRRK2 with these potent small molecules.

Introduction: The Rise of LRRK2 as a Therapeutic Target

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] LRRK2 is a large, multi-domain protein containing both a kinase and a GTPase domain.[2] Pathogenic mutations, most notably G2019S, lead to an increase in its kinase activity, which is believed to be a central driver of the neurodegenerative processes in PD.[3][4] This gain-of-function mechanism makes LRRK2 an attractive therapeutic target for small molecule inhibitors.[3] The 3-(6-aminopyridin-2-yl)benzonitrile scaffold has emerged as a promising chemical starting point for the development of potent and selective LRRK2 inhibitors.

Primary Therapeutic Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

The core therapeutic hypothesis is that inhibiting the hyperactive LRRK2 kinase will slow or halt the progression of Parkinson's disease.[5][6] Several lines of evidence support this, including the observation that LRRK2 hyperactivity is linked to neuroinflammation and dysfunction of the autophagy-lysosomal pathway, both of which are implicated in PD pathogenesis.[7]

Mechanism of Action: Kinase Inhibition

3-(6-aminopyridin-2-yl)benzonitrile analogs are designed to be Type I or Type II kinase inhibitors, binding to the ATP-binding pocket of the LRRK2 kinase domain and preventing the phosphorylation of its substrates.[8] The aminopyridine moiety often forms key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.[9] The benzonitrile group and other substitutions on the scaffold can be modified to enhance potency, selectivity, and pharmacokinetic properties.

LRRK2 Signaling Pathway

Mutations in LRRK2 lead to increased phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] This aberrant phosphorylation is thought to disrupt cellular processes such as endocytosis, exocytosis, and autophagy, ultimately contributing to neuronal dysfunction and death.

LRRK2_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Therapeutic Intervention LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Gain-of-function Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy Vesicular_Trafficking->Autophagy Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Autophagy->Neuronal_Dysfunction Inhibitor 3-(6-aminopyridin-2-yl) benzonitrile Analogs Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of therapeutic intervention.

Experimental Validation of LRRK2 Inhibition

A multi-tiered approach is essential to validate the efficacy and selectivity of 3-(6-aminopyridin-2-yl)benzonitrile analogs as LRRK2 inhibitors.

In Vitro Kinase Assays

The initial assessment of inhibitor potency is performed using in vitro kinase assays.[2] These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Table 1: Comparison of In Vitro LRRK2 Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of ³²P-labeled ATP into a substrate.[2]Gold standard, highly sensitive.Use of radioactivity, low throughput.
Luminescent Assay (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[10]High throughput, non-radioactive.Indirect measurement, potential for compound interference.
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous, high throughput.Requires a suitable fluorescent probe, can be sensitive to assay conditions.

Experimental Protocol: ADP-Glo™ Kinase Assay for LRRK2 Inhibition

  • Prepare Reagents:

    • LRRK2 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT.[10]

    • Recombinant LRRK2 enzyme (e.g., G2019S mutant).

    • LRRK2 substrate (e.g., LRRKtide or a Rab protein).

    • ATP solution.

    • 3-(6-aminopyridin-2-yl)benzonitrile analog test compounds serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase buffer containing the LRRK2 enzyme and substrate.

    • Add 0.5 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro LRRK2 kinase assay.

Cellular Target Engagement Assays

Confirming that the inhibitor can reach and bind to LRRK2 within a cellular context is a critical next step.[11]

Table 2: Cellular Target Engagement Assays for LRRK2

AssayPrincipleReadout
Western Blot for pS1292-LRRK2 Measures the autophosphorylation of LRRK2 at Serine 1292, a marker of its kinase activity.[12]Decreased pS1292-LRRK2 signal.
Western Blot for pT73-Rab10 Measures the phosphorylation of a direct LRRK2 substrate, Rab10.[11]Decreased pT73-Rab10 signal.
Proximity Ligation Assay (PLA) Detects the phosphorylation of LRRK2 or its substrates in situ with high sensitivity.[12]Reduced fluorescent signal.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc®-LRRK2 fusion protein in live cells.Displacement of the tracer by the inhibitor.

Experimental Protocol: Western Blot for pT73-Rab10 Inhibition

  • Cell Culture and Treatment:

    • Culture cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2-G2019S or patient-derived fibroblasts).

    • Treat cells with various concentrations of the 3-(6-aminopyridin-2-yl)benzonitrile analog for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against pT73-Rab10 and total Rab10 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the pT73-Rab10 signal to the total Rab10 signal.

    • Determine the IC₅₀ for the inhibition of Rab10 phosphorylation.

In Vivo Target Validation in Animal Models

Animal models are crucial for evaluating the therapeutic potential and safety of LRRK2 inhibitors.[1][13]

Table 3: Common Animal Models for LRRK2 Research

ModelDescriptionKey Features
LRRK2 Transgenic Mice Overexpress wild-type or mutant human LRRK2.[13]Age-dependent motor deficits, dopaminergic neuron pathology.[14]
LRRK2 Knock-in Mice Express a LRRK2 mutation at the endogenous mouse locus.[15]More physiologically relevant expression levels.
Toxin-based Models (e.g., MPTP) Neurotoxins are used to induce parkinsonian features.Can be combined with genetic models to study gene-environment interactions.[16]
Invertebrate Models (e.g., Drosophila, C. elegans) Offer rapid genetic manipulation and high-throughput screening capabilities.[1]Conservation of LRRK2 function in some pathways.

Experimental Protocol: Evaluation of a LRRK2 Inhibitor in a LRRK2-G2019S Transgenic Mouse Model

  • Animal Dosing and Behavioral Testing:

    • Administer the 3-(6-aminopyridin-2-yl)benzonitrile analog or vehicle to LRRK2-G2019S transgenic mice via a clinically relevant route (e.g., oral gavage).

    • Conduct behavioral tests to assess motor function (e.g., rotarod, open field test) at various time points.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis:

    • Collect blood and brain tissue at different time points after dosing to determine drug exposure.

    • Measure the levels of pT73-Rab10 in brain tissue by Western blot or ELISA to assess target engagement.

  • Histopathological and Neurochemical Analysis:

    • At the end of the study, perfuse the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron markers (e.g., tyrosine hydroxylase) and alpha-synuclein pathology.

    • Measure dopamine levels in the striatum by HPLC.

Potential Secondary and Off-Target Effects

While the primary target is LRRK2, it is crucial to assess the selectivity of 3-(6-aminopyridin-2-yl)benzonitrile analogs. The aminopyridine scaffold is present in inhibitors of other kinases, so comprehensive kinase profiling is essential.[9][17]

Table 4: Potential Off-Targets and Associated Assays

Potential Off-Target ClassRationale for ConcernRecommended Assay
Other Kinases The aminopyridine scaffold is a common kinase hinge-binding motif.[9][17]Broad kinase panel screening (e.g., >400 kinases).
hERG Channel A common liability for small molecules that can lead to cardiotoxicity.Patch-clamp electrophysiology assay.
CYP450 Enzymes Inhibition or induction can lead to drug-drug interactions.In vitro CYP450 inhibition and induction assays.

Future Directions and Clinical Landscape

The development of LRRK2 inhibitors is a very active area of research, with several compounds in clinical trials.[5][18] Future work will focus on:

  • Developing biomarkers: Sensitive assays to measure LRRK2 activity in patient samples are needed to monitor disease progression and target engagement in clinical trials.[11][19][20]

  • Patient stratification: Identifying patients who are most likely to benefit from LRRK2 inhibition will be key to successful clinical development.[18]

  • Exploring new indications: Given the role of LRRK2 in other cellular processes, its inhibition may be beneficial in other diseases, such as Crohn's disease.[20]

Conclusion

The 3-(6-aminopyridin-2-yl)benzonitrile scaffold represents a promising starting point for the development of potent and selective LRRK2 inhibitors. A thorough understanding of the underlying biology, coupled with a rigorous experimental cascade, is essential for advancing these compounds towards clinical application for the treatment of Parkinson's disease and potentially other disorders.

References

  • Shen, J. LRRK2 and PD Genetic Pre-clinical Models | Parkinson's Disease.
  • Models of LRRK2 associ
  • Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC.
  • Mouse models for LRRK2 Parkinson's disease - PubMed.
  • Increasing the Sensitivity of LRRK2 Assays: Development of Proximity Ligation Assays for LRRK2 - The Michael J.
  • Measurement of LRRK2 Kinase Activity by Proximity Lig
  • Identification of Substrates and Development of a Cell Based Assay for LRRK2.
  • New clinical trials targeting the LRRK2 gene - Cure Parkinson's.
  • Modeling Parkinson's disease in LRRK2 rodents - Semantic Scholar.
  • New Mouse Model for Parkinson Disease Based on LRRK2 Mut
  • Study Details | NCT01424475 | LRRK2 Mut
  • Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10 - bioRxiv.
  • The Current State-of-the-Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease - PMC.
  • Small-Molecule Inhibitors of LRRK2 - PubMed.
  • Neuron23 Unveils Groundbreaking Phase 2 Trial in Early Parkinson's Disease.
  • Assaying the kinase activity of LRRK2 in vitro - PubMed.
  • LRRK2 Kinase Assay - Promega Corpor
  • Neulark – A Clinical Trial for People with Parkinson's Disease P
  • US9187567B2 - Assay to determine LRRK2 activity in parkinson's disease - Google P
  • Inhibiting enzyme could halt cell de
  • LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives - Dove Medical Press.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC.
  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][12][15]naphthyridin-2(1H)- one.

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PMC.
  • LRRK2-IN-3 | LRRK2 Inhibitor - MedchemExpress.com.
  • Type-II kinase inhibitors that target Parkinson's Disease-associ
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC.
  • Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed.
  • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Compar
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - MDPI.
  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed.

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI.
  • Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy - PubMed.
  • Antibiotic-Induced Changes in Pigment Accumulation, Photosystem II, and Membrane Permeability in a Model Cyanobacterium - Frontiers.
  • Mechanistic aspects of the inhibition of photosynthesis by light - WUR eDepot.

Sources

Technical Guide: Mechanism of Action Speculation for 3-(6-Aminopyridin-2-yl)benzonitrile

[1]

Executive Summary

3-(6-Aminopyridin-2-yl)benzonitrile is a bioactive small molecule scaffold belonging to the class of 2-amino-6-arylpyridines .[1] While structurally simple, this chemotype represents a "privileged structure" in medicinal chemistry, most notably acting as a Type I ATP-competitive kinase inhibitor.[1]

Primary evidence and structural analysis indicate its principal mechanism of action is the dual inhibition of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs) .[1] This dual activity positions the compound as a relevant lead in the development of therapeutics for autoimmune disorders (e.g., Rheumatoid Arthritis, SLE) and hematological malignancies, where blockade of both B-cell receptor (BCR) signaling and cytokine propagation is advantageous.[1]

Secondary structural analysis suggests potential off-target activity as a Negative Allosteric Modulator (NAM) of mGluR5 , given its high homology to known biaryl-nitrile CNS ligands.[1]

Structural Pharmacophore Analysis

To understand the mechanism, we must deconstruct the molecule into its functional binding motifs.[1] The molecule consists of a central pyridine ring flanked by an amino group and a benzonitrile moiety.[1]

MotifChemical FeatureMechanistic Function (Kinase Binding)
2-Aminopyridine H-Bond Donor/Acceptor PairHinge Binder : The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a classic bidentate hydrogen bond with the kinase hinge region backbone (e.g., Glu/Ala residues).[1]
Biaryl Axis Rigid LinkerGatekeeper Access : The direct C-C bond between the pyridine and benzene rings orients the molecule to traverse the "gatekeeper" residue, positioning the distal ring into the hydrophobic pocket.
3-Benzonitrile Electron-Withdrawing / H-Bond AcceptorSelectivity Filter : The nitrile group can accept H-bonds from lysine residues (e.g., catalytic Lys) or backbone amides in the inner pocket.[1] It also increases metabolic stability compared to amides.[1]

Primary Mechanism: Dual Syk/JAK Inhibition

The "Hinge-Binding" Hypothesis

In the context of Syk and JAK kinases, the ATP-binding pocket contains a critical "hinge" region that connects the N- and C-terminal lobes.[1]

  • Mechanism : The 2-aminopyridine moiety mimics the adenine ring of ATP.[1] It inserts into the ATP-binding cleft, where the pyridine nitrogen accepts a hydrogen bond from the backbone NH of a hinge residue, while the 2-amino group donates a hydrogen bond to the backbone carbonyl.

  • Causality : This competitive occupation prevents ATP binding, thereby inhibiting the phosphorylation of downstream substrates (e.g., BLNK for Syk, STATs for JAK).[1]

Pathway Impact

The therapeutic value of this scaffold lies in its potential to block two distinct but converging inflammatory pathways:

  • Syk Inhibition : Blocks proximal B-Cell Receptor (BCR) signaling.[1] This prevents the activation of PLC

    
    2, reducing calcium flux and preventing B-cell proliferation.[1]
    
  • JAK Inhibition : Blocks the signaling of cytokine receptors (e.g., IL-6, IFN

    
    ).[1] This prevents the phosphorylation and dimerization of STAT transcription factors.[1]
    
Mechanistic Pathway Diagram

The following diagram illustrates the dual blockade points of the compound within the immune signaling network.

Gcluster_BCRB-Cell Receptor Pathwaycluster_JAKCytokine Receptor PathwayCompound3-(6-Aminopyridin-2-yl)benzonitrileSykSyk KinaseCompound->SykInhibits (ATP Comp)JAKJAK KinaseCompound->JAKInhibits (ATP Comp)BCRBCR ActivationBCR->SykBLNKBLNK/PLCg2Syk->BLNKCalciumCa2+ FluxBLNK->CalciumCytokineCytokine (IL-6/IFN)Cytokine->JAKSTATSTAT PhosphorylationJAK->STATTranscriptionPro-InflammatoryGene ExpressionSTAT->Transcription

Caption: Dual inhibition mechanism targeting proximal BCR signaling (Syk) and cytokine propagation (JAK).[1]

Secondary Speculation: mGluR5 Negative Allosteric Modulation[1]

While kinase inhibition is the primary documented activity for this specific amino-derivative, the biaryl-nitrile core is highly homologous to mGluR5 NAMs (e.g., compounds related to MPEP/MTEP).[1]

  • Hypothesis : The compound may bind to the transmembrane heptahelical domain of the metabotropic glutamate receptor 5 (mGluR5).[1]

  • Structural Logic : The 3-cyanophenyl group acts as an anchor in the allosteric pocket.[1] The pyridine ring provides pi-stacking interactions.[1]

  • Implication : Researchers using this compound for kinase studies in neural tissues should control for potential mGluR5-mediated effects (e.g., dampening of glutamatergic signaling).[1]

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

In Vitro Kinase Profiling (Biochemical)

Objective : Quantify IC50 against Syk and JAK isoforms. Method : FRET-based Assay (e.g., LanthaScreen) or ADP-Glo.[1]

  • Preparation : Dissolve 3-(6-Aminopyridin-2-yl)benzonitrile in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve (start 10

    
    M).
    
  • Reaction Mix : Combine purified Syk or JAK enzyme (0.2 ng/

    
    L), peptide substrate (e.g., Poly Glu:Tyr), and ATP (at 
    
    
    concentration) in kinase buffer (50 mM HEPES, 10 mM MgCl2).[1]
  • Incubation : Add compound. Incubate for 60 min at RT.

  • Detection : Add ADP-Glo reagent to deplete ATP and convert ADP to luciferase signal.[1]

  • Analysis : Normalize Luminescence (RLU) to DMSO control. Fit to Hill equation.

    • Validation Criteria: A potent inhibitor will show IC50 < 100 nM.[1]

Cellular Target Engagement (Syk)

Objective : Confirm inhibition of BCR signaling in live cells. Method : Phospho-Flow Cytometry in Ramos B-cells.

  • Cell Culture : Starve Ramos cells (human Burkitt's lymphoma) in serum-free media for 2 hours.

  • Treatment : Treat with compound (0.1, 1, 10

    
    M) for 30 min.
    
  • Stimulation : Stimulate BCR with anti-IgM (

    
    g/mL) for 10 min.[1]
    
  • Fix/Perm : Fix with 1.5% PFA; permeabilize with ice-cold methanol.

  • Staining : Stain with anti-pSyk (Y525/526) or anti-pBLNK fluorophore-conjugated antibodies.[1]

  • Readout : Measure Mean Fluorescence Intensity (MFI) via flow cytometry.

    • Success Metric: Dose-dependent reduction in pSyk/pBLNK signal relative to stimulated control.[1]

References

  • Patent Application : Compounds and Methods for Kinase Inhibition. (Linked to CAS 1183082-28-1).[1][2] Identifies the 3-(6-aminopyridin-2-yl)benzonitrile scaffold as an inhibitor of Syk and Janus Kinases (JAK) for the treatment of autoimmune diseases.[1] [Source: Molaid/Patent Databases][1]

  • BenchChem : 4-(6-Aminopyridin-2-yl)benzonitrile Structure and Activity. Describes the isomeric scaffold as a kinase inhibitor and key intermediate for heterocyclic bioactive compounds.[1] [1]

  • ChemicalBook : 2-Amino-6-arylpyridine Derivatives. Provides synthesis and property data for the general scaffold class used in drug discovery.[1] [1]

  • PubChem : 2-Amino-3-cyanopyridine and Related Scaffolds. Detailed physicochemical properties and bioactivity data for the aminopyridine-nitrile family. [1]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Aminopyridin-2-ylbenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide range of biological targets. The aminopyridine nucleus is a quintessential example, renowned for its role in a multitude of clinically successful drugs.[1] When coupled with a benzonitrile moiety, it forms the aminopyridin-2-ylbenzonitrile class, a scaffold of profound interest, particularly in the domain of kinase inhibition.[2] These structures serve as bioisosteres of the purine core of ATP, enabling them to competitively bind the ATP-binding site of protein kinases, enzymes frequently dysregulated in cancer and inflammatory diseases.[3]

This guide provides an in-depth technical exploration of the discovery and synthesis of this potent compound class. We will deconstruct the strategic rationale behind synthetic choices, detail robust experimental protocols for both synthesis and biological evaluation, and analyze the structure-activity relationships (SAR) that drive modern drug discovery campaigns. The insights presented herein are designed to be immediately applicable, empowering research teams to accelerate their own discovery programs.

Synthetic Strategy: Efficient Construction of the Core Biaryl System

The construction of the C-C bond linking the aminopyridine and benzonitrile rings is the cornerstone of synthesizing this scaffold. Modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions for this purpose due to their exceptional functional group tolerance, high yields, and mild reaction conditions, which are critical for creating complex and highly decorated molecules.

Causality of Method Selection: Why Palladium Cross-Coupling Reigns Supreme

The Suzuki-Miyaura and related cross-coupling reactions are the methods of choice for several key reasons:

  • Versatility: A vast array of commercially available boronic acids/esters and aryl halides allows for the rapid generation of diverse compound libraries.

  • Chemoselectivity: The reaction conditions are typically mild enough to leave other sensitive functional groups on the molecule intact, minimizing the need for cumbersome protection-deprotection steps.[4]

  • Robustness: These reactions are well-understood and highly reliable, making them suitable for both small-scale library synthesis and large-scale manufacturing of drug candidates.[5]

The general workflow involves the coupling of a halogenated aminopyridine with a substituted phenylboronic acid (or vice-versa), catalyzed by a palladium(0) species generated in situ.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Core Scaffold & Diversification A Substituted 2-Amino-X-Pyridine (X = Br, I, OTf) C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->C B Substituted (2-cyanophenyl)boronic Acid B->C D Aminopyridin-2-ylbenzonitrile Core C->D E Further Functionalization (e.g., N-alkylation, amidation) D->E

Caption: General workflow for the synthesis of aminopyridin-2-ylbenzonitriles.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol details a self-validating system for the synthesis of a generic aminopyridin-2-ylbenzonitrile core.

Materials:

  • Substituted 2-amino-3-bromopyridine (1.0 equiv)

  • Substituted (2-cyanophenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv) or a specialized ligand like RuPhos for challenging couplings[6]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-amino-3-bromopyridine, (2-cyanophenyl)boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(OAc)₂ and the phosphine ligand.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction should be a suspension.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting starting material indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Biological Evaluation: From Primary Screening to Mechanistic Insights

The aminopyridin-2-ylbenzonitrile scaffold is a potent inhibitor of a wide range of protein kinases, including Janus kinase (JAK), Bruton's tyrosine kinase (BTK), and Interleukin-2 inducible T-cell kinase (Itk).[7][8][9] The discovery process follows a logical cascade from broad screening to deep mechanistic analysis.

G A Primary Screen (Biochemical Kinase Assay) Determine IC50 B Cellular Potency Assay (e.g., Anti-proliferation) Determine EC50 A->B Hit Confirmation C Selectivity Profiling (Panel of >100 Kinases) Assess Off-Target Effects B->C Lead Identification E ADME/Tox Profiling Assess Drug-like Properties B->E D In Vivo Efficacy (Xenograft Model) Evaluate Anti-tumor Activity C->D Candidate Selection C->E

Caption: A typical drug discovery screening cascade for kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a robust method for determining the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (aminopyridin-2-ylbenzonitriles) dissolved in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665

  • Assay Buffer

  • Low-volume 384-well microplate

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Add this mix to the wells containing the test compounds.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Time: Incubate the plate for 60 minutes at room temperature. The kinase will phosphorylate the substrate.

  • Detection: Add the HTRF detection reagents (antibody and streptavidin conjugate) to the wells. This will quench the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm. The ratio of these signals is proportional to the amount of substrate phosphorylation.

  • Data Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Advanced Mechanism: Achieving Selectivity through Allosteric Inhibition

While many aminopyridine derivatives act as classical ATP-competitive (orthosteric) inhibitors, a key strategy for achieving high selectivity is to design compounds that target allosteric sites—pockets on the kinase outside the highly conserved ATP-binding site.[10][11] Some compounds can induce or stabilize an inactive conformation of the kinase (e.g., the "DFG-out" conformation), a hallmark of Type II inhibitors.[9] This approach offers superior subtype selectivity, a critical advantage in kinase drug discovery.[11]

G cluster_ortho Orthosteric (Type I) Inhibition cluster_allo Allosteric (Type II) Inhibition ortho_kinase Active Site (ATP Pocket) Kinase Body ortho_inhibitor Orthosteric Inhibitor ortho_inhibitor:e->ortho_kinase:c Blocks ATP allo_kinase Active Site Kinase Body Allosteric Site allo_inhibitor Allosteric Inhibitor allo_inhibitor:e->allo_kinase:c Induces Conformational Change

Caption: Comparison of orthosteric and allosteric inhibition mechanisms.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the aminopyridin-2-ylbenzonitrile scaffold allows for the fine-tuning of potency and selectivity. The data gathered from iterative cycles of synthesis and testing form the basis of the SAR.

Compound IDR¹ (on Aminopyridine)R² (on Benzonitrile)Target KinaseIC₅₀ (nM)Key InsightReference
1a -H-HJAK2150Baseline activity of the core scaffold.[8]
1b -CH₃-HJAK285Small alkyl groups can improve hydrophobic interactions.[8]
1c -H4-FJAK245Electron-withdrawing groups on the benzonitrile ring often enhance potency.[8]
1d (16m-R) -H4-morpholinomethylJAK23Addition of a solubilizing group at a key vector can dramatically increase potency and improve properties.[8]
2a 5-phenoxy-HBTK>1000The phenoxy group alone is insufficient for high potency.[9]
2b (18g) 5-phenoxy4-(piperazin-1-yl)acrylamideBTK15An acrylamide "warhead" for covalent binding to Cys481 combined with a linker to an allosteric pocket yields a potent irreversible inhibitor.[9]
3a 3-amino-HItk>5000The core aminopyridone is a weak starting point.[7]
3b (7v) 3-(phenylamino)5-(1H-pyrazol-4-yl)Itk7Functionalization of the 3-amino group and adding a heteroaromatic ring at position 5 are key to achieving high potency and selectivity.[7]

Causality in SAR: The data consistently show that specific substitutions are not arbitrary but are designed to exploit unique features of the target kinase. For example, in the development of BTK inhibitors, an acrylamide moiety was introduced to form a covalent bond with a non-catalytic cysteine residue (Cys481), leading to potent and irreversible inhibition.[9] Similarly, for Itk inhibitors, adding a substituted heteroaromatic ring at the 5-position was crucial for achieving selectivity over related kinases by probing a specific sub-pocket.[7]

Conclusion and Future Directions

The aminopyridin-2-ylbenzonitrile scaffold represents a highly validated and versatile starting point for the discovery of novel therapeutics, particularly protein kinase inhibitors. The synthetic accessibility, primarily through robust palladium-catalyzed cross-coupling reactions, allows for extensive chemical exploration. Biological evaluation, guided by a clear screening cascade, can efficiently identify potent and selective lead compounds.

Future work in this area will likely focus on:

  • Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct targets, such as the co-inhibition of CDK and HDAC, to achieve synergistic anti-tumor effects and overcome drug resistance.[12]

  • Targeting Resistance Mutations: Prospectively designing next-generation inhibitors that are active against clinically observed resistance mutations in kinases like ALK.[13]

  • Expanding Therapeutic Areas: Moving beyond oncology and inflammation to explore the utility of this scaffold against other targets, such as those involved in neurodegenerative or infectious diseases.[14]

By integrating rational design, efficient synthesis, and sophisticated biological profiling, the full potential of the aminopyridin-2-ylbenzonitrile scaffold can continue to be unlocked, paving the way for the next generation of targeted medicines.

References

  • Li, X., et al. (2011). Palladium(II)-Catalyzed Synthesis of N-(2-pyridyl)indole Frameworks.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-7. [Link]

  • Pevarello, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2923-37. [Link]

  • Various Authors. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

  • Silber, B. M., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73. [Link]

  • Khattab, M. I., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Shandilya, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24869-24879. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS Institutional Research Information System. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link]

  • Wang, M., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • Li, H., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048. [Link]

  • Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic receptor antagonist with M2-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 656-64. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 18715-18733. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Biamonte, M. A., et al. (2007). Aminopyrimidines useful as kinase inhibitors.
  • Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. [Link]

  • dos Santos, F. P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3217. [Link]

  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]

  • Li, D., et al. (2024). Selective identification of allosteric inhibitors and co-drug combinations targeting kinases by using a nanopore tweezer approach. bioRxiv. [Link]

  • De Luca, F., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications, 13(1), 199. [Link]

  • Vipergen. Antagonists, Agonists & Allosteric Inhibitors in Drug Discovery. Vipergen. [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling for 3-(6-aminopyridin-2-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-(6-aminopyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the 3-(6-aminopyridin-2-yl)benzonitrile scaffold represents a structure of significant interest. Its unique electronic and geometric properties make it a valuable building block in the synthesis of a wide array of biologically active compounds targeting various therapeutic areas. The efficient construction of this biaryl linkage is paramount for the rapid generation of compound libraries for screening and lead optimization. Among the myriad of synthetic methodologies for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2]

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(6-aminopyridin-2-yl)benzonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and explain the critical role of each component to empower researchers in achieving high-yield, reproducible results.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling is a sophisticated catalytic process that proceeds through a well-defined cycle involving a Palladium(0) species. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (2-amino-6-bromopyridine). This step forms a new, square planar Pd(II) complex. The choice of ligand is crucial here, as electron-rich and bulky phosphine ligands can accelerate this rate-limiting step.[5]

  • Transmetalation : This is the step where the carbon-carbon bond formation is set up. The organic group from the organoboron species (3-cyanophenylboronic acid) is transferred to the Palladium(II) center. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic borate species, thereby facilitating the transfer of the aryl group to the palladium complex.[5][6]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex—the aminopyridyl and cyanophenyl groups—couple and are expelled from the coordination sphere of the palladium. This forms the desired biaryl product, 3-(6-aminopyridin-2-yl)benzonitrile, and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition 1 Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)_Complex->Transmetalation 2 Di-aryl_Pd(II) Ar-Pd(II)-Ar' Complex Transmetalation->Di-aryl_Pd(II) Reductive_Elimination Reductive Elimination Di-aryl_Pd(II)->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh solid reagents into a Schlenk flask B 2. Seal flask, evacuate, and backfill with inert gas (3x) A->B C 3. Add degassed solvents via syringe B->C D 4. Heat mixture to 90 °C with vigorous stirring C->D E 5. Monitor reaction progress via TLC or LC-MS (8-24h) D->E F 6. Cool to RT and quench with water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash combined organic layers with brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by flash column chromatography I->J

Sources

Application Note: Palladium-Catalyzed Synthesis of Aminopyridin-2-ylbenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyridin-2-ylbenzonitrile scaffold represents a privileged pharmacophore in modern drug discovery, appearing frequently in kinase inhibitors (e.g., Torin2, TYK2 inhibitors) and antiviral agents. Its structural duality—combining a hydrogen-bond donor (aminopyridine) with a metabolic anchor and dipole modulator (benzonitrile)—makes it a critical target for structure-activity relationship (SAR) studies.

This guide details the precision synthesis of this biaryl system via Suzuki-Miyaura Cross-Coupling . Unlike traditional nucleophilic aromatic substitutions (


), which are limited by substrate electronics, Pd-catalyzed coupling offers modular access to various isomers (e.g., 3-(6-aminopyridin-2-yl)benzonitrile) with high functional group tolerance.

Key Technical Advantages of This Protocol:

  • Chemomimesis: Bypasses the need for toxic metal cyanides (e.g., CuCN, KCN) by utilizing cyanophenylboronic acids.

  • Ligand-Controlled Reactivity: Addresses the challenge of catalyst poisoning by the free amino group (

    
    ) without requiring protection/deprotection steps.
    
  • Scalability: Validated for gram-scale synthesis with minimal purification bottlenecks.[1]

Strategic Retrosynthesis & Mechanistic Logic

To synthesize the target scaffold efficiently, we employ a convergent strategy. The most logical disconnection is the biaryl C–C bond.

Retrosynthetic Analysis

The synthesis relies on the coupling of an aminopyridyl halide (electrophile) and a cyanophenylboronic acid (nucleophile).

  • Path A (Preferred): Coupling of 2-amino-6-bromopyridine with cyanophenylboronic acid. The C–Br bond is weaker than C–Cl, facilitating oxidative addition under milder conditions.[2]

  • Path B (Cost-Optimized): Coupling of 2-amino-6-chloropyridine. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to overcome the higher activation energy of the C–Cl bond and prevent Pd coordination by the pyridine nitrogen.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base and ligand in preventing catalyst arrest.

SuzukiMechanism cluster_inhibition Critical Failure Mode Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Start->OxAdd + Ar-X (Halide) Complex1 Pd(II)-Ar-X Complex OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base (CO3, PO4) Poison Catalyst Poisoning (Pd-NH2 coordination) Complex1->Poison If Ligand is too small Transmetal Transmetalation (Boron to Palladium) BaseStep->Transmetal + Ar'-B(OH)2 Complex2 Biaryl-Pd(II) Complex Transmetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. Note the 'Critical Failure Mode' where the free aminopyridine can coordinate to Pd(II) if the ancillary ligand is insufficiently bulky.

Experimental Protocols

Protocol A: The "Robust" Method (Bromo-Substrates)

Best for: Rapid SAR generation, high-value intermediates, and standard laboratory scales (50 mg – 5 g).

Reagents:

  • Substrate 1: 2-Amino-6-bromopyridine (1.0 equiv)

  • Substrate 2: 3-Cyanophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aminopyridine halide, boronic acid, and

    
    .
    
  • Inertion: Seal the vial and purge with nitrogen or argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours.

    • Monitoring: Check via LCMS. The starting bromide should disappear. If conversion stalls, add 2 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Gradient: 0–50% EtOAc in Hexanes/Heptane). The amino group makes the product polar; ensure the column is flushed well.
    
Protocol B: The "High-Efficiency" Method (Chloro-Substrates)

Best for: Scale-up, cost reduction, or unreactive substrates.

Reagents:

  • Substrate: 2-Amino-6-chloropyridine (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2–3 mol%) or

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base:

    
     (3.0 equiv, solid or 0.5M aq)
    
  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)

Expert Insight: Using XPhos (a bulky biaryl phosphine) is critical here. It facilitates the oxidative addition of the unreactive C–Cl bond and sterically shields the Palladium center, preventing the free


 group of the pyridine from binding and deactivating the catalyst (poisoning).

Step-by-Step Procedure:

  • Charge: Add aryl chloride, boronic acid, base, and precatalyst (XPhos Pd G2) to the vessel.

  • Degas: Cycle vacuum/Nitrogen 3 times.

  • Solvent: Add degassed solvent mixture.

  • Heat: Heat to 100–110 °C . The higher temperature is required to activate the chloride.

  • Workup: Similar to Protocol A. Note that XPhos oxide is a byproduct; ensure it is separated during chromatography (it typically elutes early or very late depending on the system).

Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterProtocol A (Bromo)Protocol B (Chloro)
Substrate Cost HighLow
Reactivity High (Oxidative add'n facile)Low (Requires activation)
Catalyst

(Standard)
XPhos Pd G2 (Specialized)
Temp 80–90 °C100–120 °C
Typical Yield 85–95%70–85%
Free

Tolerance
GoodExcellent (due to ligand bulk)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to Protocol B (XPhos/SPhos). Do not protect amine with Boc (sterics may hinder coupling).
Protodeboronation Boronic acid instabilityUse Boronic Ester (Pinacol) or increase base concentration. Add boronic acid in portions.
Homocoupling Oxygen presenceDegas solvents rigorously (sparge with Ar for 15 mins).
Product stuck on Silica High PolarityAdd 1%

to eluent or use DCM/MeOH gradients.

Workflow Visualization

Workflow Input Select Substrates (Halide + Boronic Acid) Choice Halide Type? Input->Choice PathBr Bromide (Use Pd(dppf)Cl2) Choice->PathBr Br PathCl Chloride (Use XPhos Pd G2) Choice->PathCl Cl Reaction Reaction (90-110°C, 4-16h) PathBr->Reaction PathCl->Reaction QC LCMS Check (Conversion >95%) Reaction->QC QC->Reaction Stall (Add Cat.) Purify Workup & Purification (Flash Column) QC->Purify Pass Final Target Scaffold (Aminopyridin-2-ylbenzonitrile) Purify->Final

Figure 2: Decision tree for selecting the optimal synthetic workflow based on starting material availability.

References

  • BenchChem. 4-(6-Aminopyridin-2-yl)benzonitrile - Structure and Medicinal Chemistry Applications. Retrieved from

  • Liu, Q., et al. (2011).[3] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[3] Journal of Medicinal Chemistry, 54(5), 1473–1480.[3] Retrieved from

  • Liang, D., He, Y., & Zhu, Q. (2014). "Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines." Organic Letters, 16(10), 2748-2751.[4] Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie, 119(28). (Contextualizing 2-pyridyl coupling challenges).
  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Retrieved from

Sources

reaction conditions for aminopyridine benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The aminopyridine-benzonitrile motif is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge binder in kinase inhibitors (e.g., Bosutinib analogs) and non-nucleoside reverse transcriptase inhibitors (e.g., Rilpivirine intermediates).

Synthesizing this biaryl amine scaffold presents a dichotomy of challenges:

  • Nucleophilicity vs. Basicity: The pyridine nitrogen competes with the exocyclic amine, potentially leading to

    
    -arylation at the wrong site or catalyst poisoning.
    
  • Electronic Deactivation: The nitrile group on the benzene ring is a strong electron-withdrawing group (EWG), which paradoxically facilitates metal-free approaches (

    
    ) while complicating oxidative addition in metal-catalyzed routes if positioned unfavorably.
    

This guide provides two validated protocols: a robust Nucleophilic Aromatic Substitution (


)  for activated substrates and a high-fidelity Buchwald-Hartwig Cross-Coupling  for deactivated or sterically demanding systems.
Decision Matrix: Selecting the Optimal Route

Before selecting a protocol, analyze your substrates using the following logic flow. The choice depends heavily on the leaving group (LG) and the electronic environment of the electrophile.

ReactionSelection cluster_logic Mechanistic Logic Start Start: Analyze Substrates Electrophile Is the Benzonitrile the Electrophile? Start->Electrophile Halogen Leaving Group Identity? Electrophile->Halogen Yes (Ar-CN contains LG) Buchwald_Path Protocol B: Buchwald-Hartwig (Pd-Catalyzed) Electrophile->Buchwald_Path No (Aminopyridine contains LG) SNAr_Path Protocol A: SNAr (Transition Metal-Free) Halogen->SNAr_Path Fluorine (F) Halogen->Buchwald_Path Bromine (Br), Chlorine (Cl), OTf

Figure 1: Strategic decision tree for selecting the synthesis method based on substrate electronics and leaving group identity.

Protocol A: Nucleophilic Aromatic Substitution ( )

Context: This is the preferred "green" route when reacting 4-fluorobenzonitrile (or 2-fluoro) with an aminopyridine. The nitrile group at the para or ortho position stabilizes the Meisenheimer complex, lowering the activation energy.

Mechanistic Insight: Aminopyridines are poor nucleophiles compared to alkyl amines. Standard bases (TEA, DIPEA) are often insufficient. We utilize LiHMDS or NaH to deprotonate the amine in situ, generating a potent amidine anion.

Reagents & Conditions Table
ComponentReagentRoleConcentration/Equiv
Substrate A AminopyridineNucleophile1.0 equiv
Substrate B FluorobenzonitrileElectrophile1.1 equiv
Base LiHMDS (1M in THF)Deprotonation2.2 equiv
Solvent Dry THF or DMFMedium0.2 M
Temp/Time 0°C to RT (or 60°C)Reaction Control2–12 hours
Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Solubilization: Charge the flask with the aminopyridine (1.0 equiv) and anhydrous THF (or DMF for higher temp). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Dropwise add LiHMDS (2.2 equiv). The solution will likely change color (often deep orange/red), indicating the formation of the lithiated species. Stir at 0°C for 30 minutes.

    • Note: If using NaH (60% dispersion), add it carefully as a solid at 0°C and allow H2 evolution to cease.

  • Addition: Add the fluorobenzonitrile (1.1 equiv) dissolved in a minimal amount of dry solvent dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Monitor by LC-MS.[1]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 60°C. The nitrile group activates the ring, but the pyridine ring on the nucleophile can sterically hinder the approach.

  • Quench: Cool to 0°C and quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na2SO4.[2][3][4]

Protocol B: Buchwald-Hartwig Cross-Coupling

Context: Essential when using bromobenzonitriles , chlorobenzonitriles , or when the coupling partners lack strong electron-withdrawing activation. This method overcomes the poor nucleophilicity of aminopyridines using palladium catalysis.

Mechanistic Insight: Aminopyridines can chelate Pd(II) species, arresting the catalytic cycle. We utilize biaryl phosphine ligands (BrettPhos or Xantphos) which are bulky enough to prevent bis-coordination and electron-rich enough to facilitate oxidative addition.

Reagents & Conditions Table
ComponentReagentRoleConcentration/Equiv
Catalyst Pd2(dba)3Pd Source2–5 mol%
Ligand BrettPhos or XantphosLigand4–10 mol% (2:1 L:Pd)
Base Cs2CO3 (solid)Base2.0 equiv
Solvent 1,4-Dioxane (Anhydrous)Solvent0.15 M
Temp 100°CThermal Activation8–16 hours
Experimental Workflow (DOT Diagram)

BuchwaldWorkflow Inert 1. Inert Environment (Argon/N2 Purge) Mix 2. Pre-mix Catalyst/Ligand (15 min, RT) Inert->Mix AddSub 3. Add Substrates & Base (Solid Cs2CO3) Mix->AddSub Heat 4. Heat to 100°C (Sealed Tube) AddSub->Heat Filter 5. Filter (Celite) & Scavenge Pd Heat->Filter

Figure 2: Workflow for Pd-catalyzed coupling, emphasizing the pre-complexation step.

Step-by-Step Protocol
  • Catalyst Activation: In a glovebox or under rigorous Argon flow, add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) to a microwave vial. Add 1 mL of anhydrous 1,4-dioxane . Stir at RT for 10-15 minutes.

    • Why? This generates the active L-Pd(0) species before the substrate (which might poison the metal) is introduced.

  • Substrate Loading: Add the aminopyridine (1.0 equiv), bromobenzonitrile (1.0 equiv), and finely ground Cs2CO3 (2.0 equiv) to the vial.

  • Solvent & Seal: Add the remaining dioxane (to reach 0.15 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C . Stir vigorously (800+ rpm) as the base is insoluble.

  • Monitoring: Check LC-MS at 2 hours. If the reaction stalls, add a second portion of pre-mixed catalyst/ligand solution.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Purification Note: Aminopyridines often streak on silica. Add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH + 1% TEA).

Troubleshooting & Optimization (The "Application Note")

Issue: Catalyst Poisoning (Reaction Stalls)

  • Cause: The pyridine nitrogen coordinates to Pd.

  • Solution: Switch to tBuBrettPhos or RuPhos . These ligands are bulkier and shield the metal center more effectively. Alternatively, use a Pd precatalyst (e.g., BrettPhos Pd G3 ) to ensure rapid initiation.

Issue: Regioselectivity (N-arylation vs C-arylation)

  • Cause: Ambident nucleophile.

  • Solution: The protocols above favor N-arylation. If C-arylation (at the pyridine ring) is observed, it usually implies the presence of a halide on the pyridine that is reacting. Ensure your starting aminopyridine is halogen-free unless intended.

Issue: Hydrolysis of Nitrile

  • Cause: High temp + strong base + trace water can convert -CN to -CONH2.

  • Solution: Use strictly anhydrous solvents (molecular sieves) and avoid hydroxide bases (KOH, NaOH). Cs2CO3 is milder and preferred.

References
  • Review of Pd-Catalyzed C-N Coupling: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Aminopyridine Coupling Specifics: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][6][7] Reaction of aryl halides with primary and secondary amines.[1] Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Rilpivirine Synthesis (Case Study): Janssen, P. A., et al. (2005). Synthesis of Rilpivirine (TMC278). Journal of Medicinal Chemistry, 48(6), 1901-1909. Link

  • Directed SnAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • BrettPhos Precatalyst Utility: Fors, B. P., & Buchwald, S. L. (2008). A General Method for the Palladium-Catalyzed Amination of Aryl Mesylates. Journal of the American Chemical Society, 130(41), 13552–13554. Link

Sources

Application Note: Synthesis and Integration of 3-(6-Aminopyridin-2-yl)benzonitrile in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-(6-aminopyridin-2-yl)benzonitrile (CAS: 1183082-28-1)

Executive Summary & Pharmacophore Rationale

The compound 3-(6-aminopyridin-2-yl)benzonitrile is a highly versatile, privileged building block engineered for the development of targeted cancer therapies and immunosuppressants[1]. It is primarily utilized as a core intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) inhibitors[2].

Syk and JAK are non-receptor protein tyrosine kinases that are indispensable to the signaling pathways of immune receptors (such as the B-cell receptor and Fc receptors) on hematopoietic cells[2]. Aberrant signaling in these cascades drives unregulated B-cell proliferation, contributing to autoimmune diseases like rheumatoid arthritis (RA), asthma, and immune thrombocytopenic purpura (ITP)[3].

Mechanistic Causality of the Scaffold: The architectural design of this intermediate is highly intentional for ATP-competitive kinase inhibition:

  • Hinge-Binding Motif: The 2-aminopyridine moiety serves as a bidentate hydrogen bond donor/acceptor system. It anchors the inhibitor directly to the kinase hinge region backbone, mimicking the binding of the adenine ring of ATP.

  • Hydrophobic Projection & Dipole Stabilization: The benzonitrile group projects deep into the hydrophobic pocket of the kinase. The strongly electron-withdrawing nitrile group polarizes the aromatic ring, facilitating favorable

    
     stacking interactions with aromatic amino acid residues[1]. Furthermore, the nitrile group improves the metabolic stability and aqueous solubility of the final active pharmaceutical ingredient (API)[1].
    

Pathway BCR B-Cell Receptor (Activation) SYK Syk Kinase BCR->SYK JAK JAK Kinase SYK->JAK PI3K PI3K / Akt SYK->PI3K STAT STAT Pathway JAK->STAT TRANSCRIPTION Gene Transcription (Autoimmune Response) STAT->TRANSCRIPTION PI3K->TRANSCRIPTION INHIBITOR Aminopyridine Inhibitor INHIBITOR->SYK Blocks ATP INHIBITOR->JAK Blocks ATP

Fig 1. Syk/JAK signaling cascade and targeted inhibition by aminopyridine derivatives.

Retrosynthetic Strategy & Reaction Causality

The most logical retrosynthetic disconnection for 3-(6-aminopyridin-2-yl)benzonitrile is the biaryl carbon-carbon bond[1]. This dictates a palladium-catalyzed cross-coupling strategy, specifically the Suzuki-Miyaura reaction , utilizing 6-bromopyridin-2-amine and (3-cyanophenyl)boronic acid[2].

Causality Behind Experimental Choices:

  • Why Suzuki Coupling? Unlike Stille (toxic tin byproducts) or Negishi (moisture-sensitive zinc reagents) couplings, the Suzuki reaction uses stable, environmentally benign boronic acids. Crucially, this method tolerates both the unprotected primary amine and the electrophilic nitrile group, eliminating atom-inefficient protection/deprotection steps.

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step, preventing the degradation of the starting materials over long reaction times.

  • Base Selection (Na₂CO₃): A mild aqueous base is required to quaternize the boron atom, forming a negatively charged boronate complex. This complex is highly nucleophilic, facilitating rapid transmetalation to the palladium center without causing basic hydrolysis of the sensitive nitrile group.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 3-(6-aminopyridin-2-yl)benzonitrile with integrated quality control (QC) and in-process control (IPC) checkpoints to ensure a self-validating workflow.

Materials Required:

  • 6-bromopyridin-2-amine (1.0 eq, 10.0 mmol)

  • (3-cyanophenyl)boronic acid (1.2 eq, 12.0 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

  • Na₂CO₃ (2.0 eq, 20.0 mmol, prepared as a 2M aqueous solution)

  • 1,4-Dioxane (degassed, 40 mL)

Step-by-Step Methodology

Step 1: System Purging & Reagent Charging Charge a 100 mL round-bottom flask with 6-bromopyridin-2-amine, (3-cyanophenyl)boronic acid, and Pd(dppf)Cl₂. Evacuate the flask and backfill with ultra-high-purity N₂. Repeat this cycle three times.

  • Causality: Palladium(0) active species are highly sensitive to oxidation. Rigorous deoxygenation prevents catalyst deactivation and the formation of homocoupled biaryl byproducts.

Step 2: Solvent Addition & Reaction Initiation Add 40 mL of degassed 1,4-dioxane via syringe, followed by the 2M aqueous Na₂CO₃ solution. Heat the biphasic mixture to 90°C under vigorous stirring for 4 hours.

Step 3: Validation Checkpoint 1 (In-Process Control) At the 4-hour mark, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic layer and analyze via LC-MS.

  • Self-Correction Loop: If the starting bromide peak (>5% by UV integration) persists, the catalyst has likely deactivated. Add an additional 0.02 eq of Pd(dppf)Cl₂ and continue heating for 2 hours. If LC-MS shows a dominant product peak at m/z 196 (M+1)⁺ , proceed to workup[2].

Step 4: Biphasic Workup Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and deionized water (50 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 30 mL).

  • Causality: The biphasic system effectively partitions the lipophilic product into the organic layer while sequestering inorganic palladium salts, unreacted boronic acid, and sodium carbonate into the aqueous phase.

Step 5: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient 80:20 to 50:50).

Step 6: Validation Checkpoint 2 (Final Quality Control) Analyze the isolated solid (Expected Yield: ~63%) via ¹H NMR (400 MHz, CDCl₃)[2].

  • Validation Criteria: The product is confirmed if a broad singlet appears at δ 4.59 ppm (integrating for 2H, representing the free -NH₂ group) and the aromatic protons align with the expected biaryl substitution pattern[2].

Workflow SM1 6-bromopyridin- 2-amine REACTION Suzuki Coupling Pd(dppf)Cl2, Na2CO3 SM1->REACTION SM2 (3-cyanophenyl) boronic acid SM2->REACTION WORKUP Biphasic Extraction (Ethyl Acetate/Water) REACTION->WORKUP IPC: LC-MS m/z 196 PURIFICATION Flash Chromatography (Silica Gel) WORKUP->PURIFICATION Organic Phase PRODUCT 3-(6-aminopyridin-2-yl) benzonitrile PURIFICATION->PRODUCT QC: 1H NMR

Fig 2. Self-validating synthetic workflow for 3-(6-aminopyridin-2-yl)benzonitrile.

Quantitative Data Summaries

Table 1: Reaction Optimization Matrix for Biaryl Coupling

The following table summarizes the causal effects of varying reaction conditions on the yield of the target intermediate.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O10045Significant protodeboronation of the boronic acid observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9052Incomplete conversion after 6 hours; base too weak for rapid transmetalation.
3 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 90 63 Optimal transmetalation; minimal side reactions[2].
4Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O9061Effective coupling, but higher catalyst cost yields no significant operational advantage.
Table 2: Pharmacological Profile of Downstream Aminopyridine Derivatives

Once synthesized, the primary amine of 3-(6-aminopyridin-2-yl)benzonitrile is typically coupled with pyrimidine or pyrazine cores to yield final APIs. This table outlines the target profile of these downstream inhibitors.

Kinase TargetPrimary Cellular FunctionPrimary Disease IndicationTypical IC₅₀ RangeScaffold Role
Syk B-Cell Receptor (BCR) SignalingRheumatoid Arthritis, Asthma10 - 50 nMHinge-binder (ATP competitive)
JAK1/2/3 Cytokine Receptor SignalingAutoimmune Disorders15 - 100 nMHinge-binder (ATP competitive)

References

  • Benchchem.4-(6-Aminopyridin-2-yl)benzonitrile - Description and Structural Properties.
  • Google Patents (WO2012041476A1).Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
  • Googleapis (WO 2012/041476 A1).Mechanistic role of Syk and JAK in autoimmune and neoplastic disorders.

Sources

Application Notes and Protocols: The Strategic Role of 3-(6-Aminopyridinyl)benzonitrile Scaffolds in the Synthesis of Advanced mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The mammalian Target of Rapamycin (mTOR), a serine/threonine kinase, is a cornerstone of cellular regulation, integrating signals from growth factors and nutrients to govern cell growth, proliferation, and metabolism.[1] Its dysregulation is a hallmark of numerous cancers and other diseases, making it a high-priority target for therapeutic intervention.[2] This document provides an in-depth guide for researchers and drug development professionals on the application of aminopyridine-benzonitrile derivatives, specifically focusing on the 3-(6-aminopyridin-3-yl)benzonitrile scaffold, in the synthesis of potent and selective ATP-competitive mTOR inhibitors. We will delve into the rationale for its use, present detailed synthetic protocols for the synthesis of key inhibitors like Torin2, and discuss the critical structure-activity relationships that underscore the importance of this chemical moiety.

Introduction: Targeting the mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] These complexes act as central regulators of anabolic and catabolic processes.[3]

  • mTORC1 responds to a variety of environmental cues including growth factors, amino acids, and energy status. Its activation promotes protein and lipid synthesis, while inhibiting autophagy.[4][5]

  • mTORC2 is primarily activated by growth factors and is crucial for activating Akt, a key node in cell survival signaling.[3]

Given its central role, the PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, driving tumor proliferation and survival.[6] While first-generation mTOR inhibitors (rapalogs) only partially inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain directly, thereby inhibiting both mTORC1 and mTORC2.[7] This dual inhibition offers a more profound and broad-based anti-tumor activity.[1]

The aminopyridine scaffold has emerged as a privileged structure in the design of these next-generation kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of mTOR provides a strong foundation for developing high-potency molecules.[1]

The mTOR Signaling Cascade: A Visualization

The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling pathway and highlights the points of intervention for mTOR inhibitors.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth Torin2 Torin2 (ATP-Competitive Inhibitor) Torin2->mTORC1 Inhibits Torin2->mTORC2 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

The 3-(6-Aminopyridin-3-yl) Moiety: A Cornerstone for Potency and Selectivity

Medicinal chemistry campaigns have led to the discovery of highly potent mTOR inhibitors built around a benzo[h][1][2]naphthyridin-2(1H)-one core.[6] Within this class, the compound Torin2 stands out for its exceptional potency and selectivity.[1]

Torin2: 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one

A critical component of Torin2's structure is the 9-(6-aminopyridin-3-yl) group. Structure-activity relationship (SAR) studies have demonstrated that this specific substituent is optimal for activity.[3]

Causality Behind Experimental Choices:
  • Hydrogen Bonding: The aminopyridine moiety is hypothesized to form a crucial hydrogen bond with the kinase hinge region residue Val2240 in the ATP-binding site of mTOR. This interaction anchors the inhibitor and is a primary determinant of its high affinity.[1]

  • Positional Importance: Shifting the aminopyridine from the 3-yl position (as in Torin2) to a 2-yl or other isomeric position often leads to a significant reduction in potency, highlighting the precise geometric requirements for optimal binding.[3]

  • Amino Group: The free amino group at the 6-position of the pyridine ring is essential. Capping this amine with an acetyl group or replacing it with other functionalities results in a marked decrease in inhibitory activity, confirming its direct involvement in binding interactions.[3]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of modifications to the aminopyridine moiety on mTOR inhibitory activity, based on data for Torin2 and its analogs.

Compound/ModificationR1 Group (at position 9)Cellular mTOR EC₅₀ (nM)Selectivity vs. PI3K (fold)Rationale for Activity Change
Torin2 (3) 6-Amino-3-pyridyl0.25 800 Optimal geometry for H-bonding and pocket filling.[1]
Analog 13 6-Acetamido-3-pyridyl~0.73-Capping the essential amino group disrupts key interactions.[3]
Analog 15 5-Amino-3-pyridyl~2.5-Suboptimal positioning of the amino group relative to the hinge.[3]
Analog 16 3-Pyridyl (no amino)~1.5-Loss of the critical amino group for hydrogen bonding.[3]
Torin1 Quinolin-3-yl2.0 - 10.0>1000The quinoline is a less optimal hinge binder than 6-aminopyridine.[8][9]

Synthetic Protocols

The synthesis of Torin2 and its analogs can be achieved through multiple routes. We present two effective protocols here: a multi-step linear synthesis and a more convergent one-pot, three-component approach. The key step in many of these syntheses is the palladium-catalyzed Suzuki-Miyaura coupling to install the critical aminopyridine moiety.[10]

Synthetic Workflow Overview

Synthesis_Workflow cluster_protocol1 Protocol 3.1: Multi-Step Linear Synthesis cluster_protocol2 Protocol 3.2: One-Pot, Two-Step Synthesis A 4-Chloro-6-bromo-quinoline (Starting Material) B SₙAr with Aniline A->B C Reduction & Oxidation B->C D Horner-Wadsworth-Emmons (Lactam Formation) C->D E Suzuki Coupling with (6-aminopyridin-3-yl)boronic acid D->E F Torin2 (Final Product) E->F G Ethyl 4-chloroquinoline-3-carboxylate J One-Pot Reaction: 1. SₙAr / Cyclization 2. Suzuki Coupling G->J H Aniline Derivative H->J I Boronic Acid I->J K Torin2 Analog (Final Product) J->K

Caption: Comparative workflows for the synthesis of Torin2 and its analogs.

Protocol 3.1: Multi-Step Synthesis of Torin2

This protocol outlines the linear synthesis used in the initial discovery of Torin2, involving the construction of the tricyclic core followed by a final Suzuki coupling.[4]

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • To a solution of ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq.) in 1,4-dioxane in a sealed tube, add 3-(trifluoromethyl)aniline (1.0 eq.).

  • Heat the reaction mixture to 90 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, neutralize with 1N NaOH solution, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the aniline-substituted quinoline intermediate.

Step 2: Reduction of the Ester

  • Dissolve the product from Step 1 in a suitable solvent like THF or CH₂Cl₂.

  • Cool the solution to 0 °C and add a reducing agent such as NaBH₄ (2.0 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify to obtain the benzylic alcohol.

Step 3: Oxidation and Horner-Wadsworth-Emmons Olefination

  • Dissolve the alcohol from Step 2 in CH₂Cl₂ and add MnO₂ (5.0 eq.). Stir at room temperature until the starting material is consumed.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the aldehyde.

  • Dissolve the crude aldehyde and triethyl phosphonoacetate in THF. Cool to 0 °C and add a base like sodium hydride (NaH).

  • Stir the reaction, allowing it to warm to room temperature, to form the tricyclic lactam core.

  • Work up the reaction and purify by chromatography to obtain the 9-bromo-benzo[h][1][2]naphthyridin-2(1H)-one intermediate.

Step 4: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the 9-bromo intermediate from Step 3 (1.0 eq.), (6-aminopyridin-3-yl)boronic acid (1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Add a solvent mixture, typically 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq.).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or 150 °C (microwave irradiation) for 10-60 minutes.[3][11]

  • Monitor the reaction for completion. Upon completion, cool the mixture and filter through Celite.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product, Torin2, by reverse-phase HPLC or column chromatography. The overall yield for this final step is typically high.

Protocol 3.2: Convergent One-Pot, Two-Step Synthesis of Torin2 Analogs

This highly efficient protocol combines SₙAr, intramolecular cyclization, and Suzuki coupling into a single vessel, significantly improving workflow and throughput for library synthesis.[3]

Materials:

  • Ethyl 4-chloro-6-bromoquinoline-3-carboxylate

  • Appropriate aniline derivative (e.g., 3-(trifluoromethyl)aniline)

  • Potassium tert-butoxide (t-BuOK)

  • 3-(6-Aminopyridin-3-yl)benzonitrile or corresponding boronic acid/ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (i-PrOH)

Procedure:

  • To a microwave vial, add ethyl 4-chloro-6-bromoquinoline-3-carboxylate (1.0 eq.), the selected aniline (1.2 eq.), and t-BuOK (1.2 eq.) in DMF.

  • Heat the reaction mixture under microwave irradiation at 100 °C for 15 minutes. This completes the initial SₙAr and subsequent intramolecular cyclization to form the lactam core.

  • Cool the vial and add additional DMF and i-PrOH, followed by an aqueous solution of K₃PO₄ (2.0 eq.). Stir for 5 minutes.

  • Bubble nitrogen gas through the solution for 1-2 minutes to degas.

  • Add the palladium catalyst Pd(PPh₃)₄ (0.05 eq.) and the (6-aminopyridin-3-yl)boronic acid or its equivalent (2.0 eq.).

  • Seal the vial and heat under microwave irradiation at 150 °C for 10 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate can be directly purified by reverse-phase HPLC to yield the desired final product.

Conclusion and Future Perspectives

The 3-(6-aminopyridin-3-yl)benzonitrile scaffold and its related boronic acids are indispensable tools in the synthesis of advanced, ATP-competitive mTOR inhibitors. The established synthetic routes, particularly the convergent one-pot strategies, provide a robust and efficient platform for the generation of compound libraries for further optimization and SAR studies. The profound understanding of the key interactions mediated by the aminopyridine moiety provides a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As research continues, these building blocks will undoubtedly play a central role in developing novel therapeutics targeting the mTOR pathway for cancer and a range of other human diseases.

References

  • mTOR signaling and drug development in cancer.PubMed, 15 Apr. 2010, .
  • Efficient synthesis of 1,9-substituted benzo[h][1][2]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC, .

  • mTOR Inhibitors and mTOR Signaling P
  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)- one. DSpace@MIT, .

  • Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review.Frontiers, 20 Jan. 2023, .
  • Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. ACS Publications, 15 Feb. 2011, .

  • The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease.MDPI, 7 Feb. 2025, .
  • Drug discovery targeting the mTOR p
  • Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors.MDPI, 24 Apr. 2018, .
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. PubMed, 10 Mar. 2011, .

  • Advances in mTOR Inhibitors.BOC Sciences, 24 Jun. 2022, .
  • Overview of Research into mTOR Inhibitors.PMC, .
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts, 10 Oct. 2024, .
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.ACS Med. Chem. Lett., .
  • The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3.MDPI, 2 Mar. 2026, .
  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine deriv
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.Benchchem, .
  • Suzuki Reaction General Procedure.Consensus Academic Search Engine, .
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one as. SciSpace, .

  • Suzuki Coupling.Organic Chemistry Portal, .
  • Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells.International Journal of Medical Sciences, 1 Jan. 2021, .

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-(6-aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 3-(6-aminopyridin-2-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic process. We will delve into the common pitfalls of the widely used Suzuki-Miyaura cross-coupling reaction for this synthesis and provide actionable, field-proven troubleshooting strategies. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a more robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction for 3-(6-aminopyridin-2-yl)benzonitrile is resulting in a very low yield. What are the most common initial checks I should perform?

Low yields in Suzuki-Miyaura couplings are a frequent issue. Before undertaking extensive optimization, it's crucial to verify the quality and integrity of your starting materials and the reaction setup.

Initial Troubleshooting Steps:

  • Starting Material Integrity:

    • 2-Amino-6-chloropyridine (or bromo/triflate equivalent): Verify its purity. Impurities can interfere with the catalytic cycle.

    • 3-Cyanophenylboronic Acid or its Ester: Boronic acids are prone to dehydration to form cyclic boroxines, which can be less reactive. It is recommended to use the boronic acid pinacol ester for better stability and stoichiometry control.

  • Solvent and Reagent Purity:

    • Solvent Degassing: The presence of dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and side reactions. Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

    • Base Quality: The choice and quality of the base are critical. Ensure it is finely powdered and dry. Clumps can lead to poor solubility and inconsistent reaction rates.

  • Inert Atmosphere:

    • The catalytic cycle of the Suzuki reaction involves a sensitive Pd(0) species. Maintaining a strict inert atmosphere throughout the reaction setup and duration is paramount to prevent catalyst deactivation.

Troubleshooting Guide: A Deeper Dive

Issue 1: Catalyst System Inefficiency or Deactivation

The heart of the Suzuki coupling is the palladium catalyst. Its performance can be hampered by several factors.

Q2: I've confirmed my starting materials are pure and my setup is inert, but the yield is still low. How can I troubleshoot my palladium catalyst and ligand system?

A2: Catalyst inefficiency often stems from improper choice, deactivation, or suboptimal ligand performance.

  • Palladium Pre-catalyst Choice: While Pd(PPh₃)₄ is a classic choice, more modern and robust pre-catalysts like Pd(dppf)Cl₂ or Buchwald's pre-catalysts often offer higher stability and turnover numbers, especially for challenging substrates.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For this specific transformation, bulky, electron-rich phosphine ligands are often preferred.

    • Troubleshooting Protocol: Ligand Screening

      A systematic screening of different phosphine ligands can pinpoint the optimal choice for your specific substrate combination.

      Table 1: Recommended Ligand Screening Panel

Ligand NameClassKey Characteristics
PPh₃ (Triphenylphosphine)MonodentateStandard, but can be less effective for hindered substrates.
P(tBu)₃ (Tri-tert-butylphosphine)Bulky, Electron-Rich MonodentateOften improves rates for challenging couplings.
SPhosBuchwald LigandHighly active for a broad range of Suzuki couplings.
XPhosBuchwald LigandExcellent for sterically hindered couplings.
dppfBidentateOffers high stability to the palladium center.
  • Catalyst Deactivation:

    • Oxidative Addition Failure: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be sluggish. This can be addressed by using a more reactive leaving group (I > Br > OTf > Cl).

    • Reductive Elimination Issues: The final step to form the C-C bond and regenerate the Pd(0) catalyst can be slow. The choice of ligand and base significantly influences this step.

Visualization 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-Ar' 3-(6-aminopyridin-2-yl)benzonitrile Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X 2-Amino-6-halopyridine Ar'-B(OR)2 3-Cyanophenylboronic acid/ester

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Issue 2: Problems with the Boronic Acid/Ester and Base

Q3: I suspect an issue with my boronic acid or the base. What are the common failure modes and how can I address them?

A3: The boronic acid and base are critical for the transmetalation step.

  • Boronic Acid Decomposition: As mentioned, boronic acids can dehydrate to form boroxines. They can also undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzonitrile as a byproduct.

    • Solution: Use the more stable 3-cyanophenylboronic acid pinacol ester. If using the boronic acid, ensure it is dry and of high purity. Storing it under an inert atmosphere is recommended.

  • Base Selection and Stoichiometry: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

    • Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃.

    • Troubleshooting:

      • Base Strength: A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction, but may also promote side reactions.

      • Solubility: Ensure the base has some solubility in the reaction medium. Using a phase-transfer catalyst in two-phase systems can be beneficial.

      • Stoichiometry: Typically, 2-3 equivalents of the base are used.

Visualization 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Verify Starting Material Purity (Aryl Halide & Boronic Ester) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_setup Ensure Inert Atmosphere & Degassed Solvent setup_ok Setup Validated? check_setup->setup_ok sm_ok->check_setup Yes purify_sm Re-purify or Purchase New Starting Materials sm_ok->purify_sm No optimize_catalyst Screen Catalyst & Ligand setup_ok->optimize_catalyst Yes improve_setup Refine Degassing & Inert Gas Technique setup_ok->improve_setup No optimize_base Screen Base & Solvent optimize_catalyst->optimize_base optimize_temp Vary Reaction Temperature optimize_base->optimize_temp analysis Analyze Crude Reaction Mixture by LC-MS/NMR optimize_temp->analysis purify_sm->check_sm improve_setup->check_setup success High Yield Achieved analysis->success

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(6-aminopyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization.

  • Reaction Setup: To a dry Schlenk flask, add 2-amino-6-chloropyridine (1.0 eq), 3-cyanophenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and finely powdered K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture by volume). The exact solvent system may require optimization.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting by Analysis of Crude Reaction Mixture

If low yields persist, analyzing the crude reaction mixture can provide valuable insights into what went wrong.

  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

  • LC-MS Analysis:

    • Look for the mass of the desired product.

    • Identify the masses of unreacted starting materials.

    • Search for potential byproduct masses, such as the homocoupled product of the boronic ester or the protodeboronated starting material (benzonitrile).

  • ¹H NMR Analysis:

    • Compare the spectrum of the crude mixture to the spectra of the starting materials.

    • The presence of boroxine can sometimes be identified by characteristic signals.

References

  • The Chemistry of Boronic Acids. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Buchwald-Hartwig Amination. Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • SPhos and other Buchwald Ligands. Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Protodeboronation in Suzuki-Miyaura Coupling. Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

Technical Support Center: Purification of 3-(6-Aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 3-(6-aminopyridin-2-yl)benzonitrile from a reaction mixture, designed for researchers, scientists, and drug development professionals. This technical support center provides practical solutions to common purification challenges in a direct question-and-answer format.

As a Senior Application Scientist, this guide synthesizes established chemical principles with field-proven insights to help you navigate the purification of 3-(6-aminopyridin-2-yl)benzonitrile, a key intermediate in pharmaceutical research. The unique structure of this molecule, featuring a basic aminopyridine moiety and a polar benzonitrile group, presents specific challenges that require a tailored approach.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-(6-aminopyridin-2-yl)benzonitrile?

A1: Impurities are typically process-related and can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors used in the coupling reaction.

  • Side-Reaction Products: Incomplete reactions or competing reaction pathways can generate structural isomers or related by-products.[1]

  • Catalyst Residues: If a metal catalyst (e.g., Palladium) was used in a cross-coupling synthesis, trace amounts may remain.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under harsh acidic or basic work-up conditions.[2]

  • Colored Impurities: Aromatic compounds can form colored degradation or oxidation products, often resulting in a yellow or brown crude solid.[3]

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: For a solid crude product, recrystallization is often the most efficient first-choice method for achieving high purity on a large scale.[4] It is excellent for removing small amounts of impurities that have different solubility profiles. If recrystallization fails to yield a product of sufficient purity, or if the impurities have very similar solubility, then column chromatography is the recommended next step.

Below is a decision tree to guide your initial choice:

start Crude Product (Solid) purity_check Assess Purity (TLC/LCMS/NMR) start->purity_check decision Is the major spot >90% pure with minor, distinct impurities? purity_check->decision recrystallization Attempt Recrystallization decision->recrystallization  Yes chromatography Perform Column Chromatography decision->chromatography No (multiple spots, smearing) final_purity Check Purity recrystallization->final_purity chromatography->final_purity success High Purity Product final_purity->success  Yes re_purify Purity not met final_purity->re_purify  No re_purify->chromatography Try alternative method

Caption: Decision tree for selecting an initial purification method.

Q3: How can I assess the purity of my 3-(6-aminopyridin-2-yl)benzonitrile after purification?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities not visible by TLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired product and identify any proton-bearing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.[6]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is common when the solvent's boiling point is higher than the compound's melting point or when significant impurities are present, causing a melting point depression.[7]

  • Solutions:

    • Add More Solvent: Re-heat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to lower the saturation point.[7]

    • Slow Down Cooling: Allow the solution to cool very slowly to room temperature on a non-conductive surface (e.g., a cork ring) before moving it to an ice bath. Rapid cooling encourages oiling over crystallization.[8]

    • Change Solvent System: Use a solvent with a lower boiling point. Alternatively, use a solvent-pair system. Dissolve the compound in a minimum of a hot "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[7]

Problem 2: I have very low recovery after recrystallization.

  • Causality: Low recovery typically results from using too much solvent, cooling the solution too quickly, or choosing a solvent in which the compound has significant solubility even at low temperatures.[9]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling.[9]

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[7]

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate) by about half its volume using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

    • Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[6] Perform small-scale solubility tests to find the optimal solvent.

Table 1: Solvent Selection for Recrystallization
SolventPolarityBoiling Point (°C)Suitability Notes
EthanolPolar78Good starting point for aromatic compounds with polar groups.[7]
IsopropanolPolar82Similar to ethanol, may offer different solubility characteristics.
Ethyl AcetateIntermediate77Often works well for moderately polar compounds.
TolueneNon-polar111Can be effective, but high boiling point may risk oiling out.
Heptane/Ethyl AcetateMixedVariableA common solvent pair. Dissolve in hot ethyl acetate, add heptane.[7]
WaterVery Polar100Unlikely to be a good single solvent unless the compound is in salt form.[7]

Troubleshooting Guide: Column Chromatography

Problem: My product is streaking or showing severe tailing on the silica gel column.

  • Causality: This is the most common issue when purifying basic compounds like aminopyridines on standard silica gel.[1] The lone pair of electrons on the pyridine nitrogen and the amino group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to poor peak shape (tailing) and can result in irreversible adsorption and lower recovery.[10]

  • Solution: Use a Modified Eluent System. To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent system. This deactivates the acidic sites, allowing your basic compound to elute with a much-improved peak shape.

Experimental Protocol: Flash Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Heptane or a low-polarity mixture like 95:5 Heptane:Ethyl Acetate).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the top of the packed column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 95:5 Heptane:Ethyl Acetate).

    • Crucially, add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your entire mobile phase system (both the low-polarity and high-polarity solvents). [1]

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate).

    • Monitor the elution using TLC.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Workflow for flash chromatography using a basic modifier.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (2016).
  • BenchChem. (2025).
  • LookChem. (n.d.).
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • ChemShuttle. (n.d.). 3-(6-aminopyridin-2-yl)benzonitrile.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Bio-Rad. (n.d.).
  • ResearchGate. (n.d.).
  • Magritek. (n.d.).
  • MilliporeSigma. (n.d.). 3-(6-aminopyridin-3-yl)benzonitrile.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • SIELC Technologies. (2018). Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column.
  • Google Patents. (1990).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). 3-Aminopyridine.
  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
  • Pharmaffili
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • MilliporeSigma. (n.d.). 3-(2-AMINOPYRIDIN-3-YL)BENZONITRILE.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (2011). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone?.
  • Orion Cientific. (n.d.). 3-(6-Aminopyridin-2-yl)benzonitrile, Package: 100mg.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • BLDpharm. (n.d.). 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile.

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Technical Support Center: Synthesis of 3-(6-aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(6-aminopyridin-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction outcomes.

The synthesis of 3-(6-aminopyridin-2-yl)benzonitrile typically involves a palladium-catalyzed cross-coupling reaction. The choice of strategy, either a Suzuki-Miyaura coupling to form the C-C bond or a Buchwald-Hartwig amination to form the C-N bond, dictates the potential side reactions and optimization parameters. This guide will cover both plausible routes and the associated challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed to produce the desired product. What are the likely causes and how can I resolve this?

A: Low or non-existent yields are a frequent challenge in cross-coupling reactions and can stem from several factors. A systematic evaluation of your reaction parameters is the first step to diagnosis.

Potential CauseRecommended Solutions
Catalyst Inactivity or Decomposition Verify Catalyst Quality: Use a fresh batch of palladium catalyst or a pre-catalyst from a reputable supplier. Palladium(II) sources like Pd(OAc)₂ are known to be unreliable in some cases; consider using a more robust pre-catalyst. Prevent Catalyst Poisoning: The pyridine nitrogen in the starting materials can coordinate to the palladium center, inhibiting its activity. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium and prevent this inhibition.[1][2] Avoid Thermal Decomposition: While heating is often necessary, excessive temperatures (>120 °C) can lead to the formation of inactive palladium black.[1] Consider lowering the temperature and extending the reaction time.
Suboptimal Reaction Conditions Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required. If your substrates are base-sensitive, a weaker base like K₂CO₃ can be used, though this may slow the reaction rate.[1][4] Solvent Choice: Ensure your solvent is anhydrous and thoroughly degassed. Toluene and 1,4-dioxane are common choices for both Suzuki and Buchwald-Hartwig reactions.[1][5] In some cases, a biphasic system (e.g., toluene/water) is beneficial for Suzuki couplings.
Poor Reagent Quality Boronic Acid Instability (Suzuki Route): Boronic acids, especially heteroaryl boronic acids, can be prone to degradation via protodeboronation. Use fresh or recently purified boronic acid. Alternatively, consider more stable derivatives like pinacol esters or MIDA boronates.[5] Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Handle and store them under an inert atmosphere.[5] Air and Moisture Sensitivity: Cross-coupling reactions are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen).[3]
Problem 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, making purification difficult. What are the common side products and how can I minimize their formation?

A: The formation of side products can significantly reduce your yield and complicate downstream processing. The nature of these impurities is dependent on the chosen synthetic route.

For Suzuki-Miyaura Coupling (e.g., 2-amino-6-chloropyridine with 3-cyanophenylboronic acid):

Side ProductFormation MechanismMitigation Strategies
Homocoupling of Boronic Acid (e.g., 3,3'-dicyanobiphenyl) This occurs when two molecules of the boronic acid couple. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[6][7]Thorough Degassing: Remove dissolved oxygen from the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[3][5] Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.[3] Catalyst Choice: Employ a Pd(0) pre-catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step that can favor homocoupling.[7]
Protodeboronation of Boronic Acid The boronic acid reacts with a proton source (e.g., water) to replace the boronic acid group with a hydrogen atom, leading to the formation of benzonitrile.Use anhydrous solvents and reagents. The use of more stable boronic acid derivatives can also minimize this side reaction.[5]
Hydrodehalogenation of Aryl Halide The aryl halide is reduced, replacing the halogen with a hydrogen atom to form 2-aminopyridine. This can be caused by various factors, including the presence of water or other proton sources.[8][9]Use anhydrous conditions and ensure the purity of all reagents.

For Buchwald-Hartwig Amination (e.g., 2-bromo-6-aminopyridine with 3-aminobenzonitrile):

Side ProductFormation MechanismMitigation Strategies
Hydrodehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene (2-aminopyridine). This can be a significant side reaction, particularly with electron-rich phosphine ligands.[10]Optimize the choice of ligand and base. In some cases, a less electron-rich ligand may be beneficial. Ensure anhydrous conditions.
Homocoupling of Amine or Aryl Halide This can occur at high temperatures or with highly active catalysts.Run the reaction at the lowest effective temperature and avoid excessively high catalyst loadings.[2]

Visualizing Potential Synthetic Pathways and Side Reactions

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_ArylHalide 2-Amino-6-halopyridine S_Product 3-(6-aminopyridin-2-yl)benzonitrile S_ArylHalide->S_Product Pd Catalyst, Base S_Side3 Hydrodehalogenation (2-Aminopyridine) S_ArylHalide->S_Side3 [H] S_BoronicAcid 3-Cyanophenylboronic acid S_BoronicAcid->S_Product S_Side1 Homocoupling Product (3,3'-dicyanobiphenyl) S_BoronicAcid->S_Side1 O₂ S_Side2 Protodeboronation (Benzonitrile) S_BoronicAcid->S_Side2 H⁺ B_ArylHalide 2-Halo-6-aminopyridine B_Product 3-(6-aminopyridin-2-yl)benzonitrile B_ArylHalide->B_Product Pd Catalyst, Base B_Side1 Hydrodehalogenation (2-Aminopyridine) B_ArylHalide->B_Side1 [H] B_Amine 3-Aminobenzonitrile B_Amine->B_Product

Caption: Plausible synthetic routes and major side products.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Buchwald-Hartwig, is generally preferred for this synthesis?

A1: Both routes are viable, and the choice often depends on the availability and stability of the starting materials. The Suzuki-Miyaura coupling is a very robust and widely used method for forming C-C bonds.[11][12][13] However, the stability of the required 3-cyanophenylboronic acid can be a concern. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the amination of 2-halopyridines can be challenging due to catalyst inhibition by the pyridine nitrogen.[1][14]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to track the conversion and identify any side products.

Q3: My product is difficult to purify. What strategies can I employ?

A3: Purification can indeed be challenging. After the reaction workup, which typically involves filtration through celite to remove palladium residues and extraction, flash column chromatography on silica gel is the most common purification method. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. If the product is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and recovery.

Q4: I am observing a black precipitate in my reaction mixture. What is it, and is it detrimental?

A4: A black precipitate is likely palladium black, which is metallic palladium that has precipitated out of the catalytic cycle.[1] This is a sign of catalyst decomposition and will lead to a decrease in the reaction rate or complete stalling of the reaction. It can be caused by excessive heat, impurities, or an inappropriate ligand-to-metal ratio.

Experimental Protocols

The following are generalized, starting-point protocols for the two main synthetic routes. Optimization of specific parameters such as catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • 3-Cyanophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-6-chloropyridine, 3-cyanophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via cannula.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-6-aminopyridine (1.0 eq)

  • 3-Aminobenzonitrile (1.1 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox, add the palladium pre-catalyst and base to a flame-dried Schlenk flask.

  • Add the 2-bromo-6-aminopyridine and 3-aminobenzonitrile.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with stirring (e.g., 90-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Reddit. (2018, September 6).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NSF PAR.
  • PeerJ.
  • The Weizmann Institute of Science - WIS Works.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 3-Chlorophenyl Boronic Acid.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile.
  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amid
  • Catalysis Science & Technology (RSC Publishing).
  • Wikipedia.
  • MilliporeSigma. 3-(2-AMINOPYRIDIN-3-YL)BENZONITRILE | 1258622-29-5.
  • Li, X. (2024, March 1).
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Syntheses. 3-aminopyridine.
  • ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
  • SIELC. (2018, February 16). Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column.
  • PMC. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PMC. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.

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Technical Support Center: Aminopyridin-2-ylbenzonitriles Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the mass spectrometry fragmentation of aminopyridin-2-ylbenzonitriles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization of this important class of compounds. Here, we will explore common challenges and provide in-depth, scientifically-grounded solutions in a question-and-answer format. Our approach is to not only offer procedural fixes but to also explain the underlying chemical principles governing the fragmentation of these molecules.

Section 1: Understanding the Fragmentation of Aminopyridin-2-ylbenzonitriles

Aminopyridin-2-ylbenzonitriles are a unique class of molecules featuring three key functional groups that influence their behavior in the mass spectrometer: an amino group, a pyridine ring, and a benzonitrile moiety. The interplay between these groups, particularly the site of protonation in electrospray ionization (ESI), will dictate the subsequent fragmentation pathways.

A foundational understanding of these pathways is critical for effective troubleshooting. In positive-ion ESI-MS, protonation is likely to occur on the most basic site, which in this case is the pyridine nitrogen or the exocyclic amino group. The initial location of the charge will significantly influence the fragmentation cascade.

Here is a diagram illustrating the potential protonation sites:

G cluster_molecule Aminopyridin-2-ylbenzonitrile Structure cluster_protonation Potential Protonation Sites (ESI+) mol Aminopyridin-2-ylbenzonitrile (General Structure) pyridine Pyridine Ring mol->pyridine Contains amino Amino Group mol->amino Contains benzonitrile Benzonitrile Moiety mol->benzonitrile Contains proton_pyridine Pyridine Nitrogen (Likely) proton_amino Amino Nitrogen (Possible) protonation_label Protonation protonation_label->proton_pyridine protonation_label->proton_amino

Caption: Potential protonation sites on an aminopyridin-2-ylbenzonitrile molecule in positive-ion ESI.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the mass spectrometric analysis of aminopyridin-2-ylbenzonitriles.

Poor or No Molecular Ion Signal

Question: I am not observing the expected protonated molecular ion ([M+H]⁺) for my aminopyridin-2-ylbenzonitrile compound, or the signal is very weak. What could be the cause and how can I fix it?

Answer:

The absence or weakness of the molecular ion peak is a common issue that can stem from several factors, from sample preparation to instrument settings.[1]

Causality and Troubleshooting Steps:

  • In-Source Fragmentation: This is a primary suspect. Excessive energy in the ion source can cause the molecule to fragment before it even reaches the mass analyzer.[2][3][4] This is particularly relevant for molecules with labile functional groups.

    • Solution: Reduce the energy in the ion source. This can be achieved by lowering the cone voltage or fragmentor voltage .[2] These parameters control the acceleration of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. A lower voltage will result in "softer" ionization, preserving the molecular ion.[5]

    • Protocol:

      • Infuse a solution of your compound at a known concentration (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

      • Set the mass spectrometer to scan for the expected m/z of your [M+H]⁺ ion.

      • Systematically decrease the cone/fragmentor voltage in small increments (e.g., 5-10 V) and monitor the intensity of the molecular ion.

      • Observe the voltage at which the molecular ion signal is maximized without the appearance of significant fragment ions.

  • Ionization Suppression/Matrix Effects: Components in your sample matrix or mobile phase can interfere with the ionization of your analyte.[1]

    • Solution:

      • Improve Sample Purity: Ensure your sample is as clean as possible. Perform an additional purification step if necessary.

      • Optimize Mobile Phase: Certain additives can suppress ionization. For example, trifluoroacetic acid (TFA) is a known ion suppressor. If you are using TFA, consider switching to formic acid, which is more volatile and generally provides better ionization efficiency in positive mode.[5]

      • Dilute the Sample: High concentrations of the analyte itself can lead to self-suppression.[1] Try analyzing a more dilute sample.

  • Adduct Formation: Instead of protonation, your molecule might be forming adducts with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[6]

    • Solution:

      • Identify Adducts: Look for peaks at m/z values corresponding to your molecule's mass plus the mass of common adducts (e.g., +23 for sodium, +39 for potassium).

      • Minimize Salt Contamination: Use high-purity solvents and new glassware to reduce sodium and potassium contamination.

      • Promote Protonation: Lowering the pH of the mobile phase with a small amount of formic acid can increase the concentration of protons, favoring the formation of the [M+H]⁺ ion over metal adducts.

Unexpected or Complex Fragmentation Patterns

Question: My MS/MS spectrum is showing a multitude of fragments that I cannot easily assign to the structure of my aminopyridin-2-ylbenzonitrile. How can I interpret this and obtain a cleaner spectrum?

Answer:

The fragmentation of aminopyridin-2-ylbenzonitriles can be complex due to the presence of multiple fragmentation sites. Understanding the likely fragmentation pathways is key to interpreting the spectrum and optimizing your MS/MS parameters.

Predicted Fragmentation Pathways:

Based on the fragmentation of related compounds, we can predict several key fragmentation pathways for protonated aminopyridin-2-ylbenzonitriles:

  • Neutral Loss of HCN (or HNC): This is a very common fragmentation pathway for both pyridine and benzonitrile moieties.[5][7][8][9] The loss of 27 Da (HCN) is a strong indicator of the presence of these rings.

  • Neutral Loss of NH₃: The amino group can be lost as ammonia (17 Da), especially if it is protonated.[8][10]

  • Cleavage of the C-C bond between the rings: This would result in fragment ions corresponding to the individual pyridine and benzonitrile portions of the molecule.

  • Loss of other small molecules: Depending on the substitution pattern, other neutral losses may be observed.

Troubleshooting Complex Spectra:

  • Collision Energy Optimization: The amount of energy used to fragment the precursor ion in the collision cell has a profound impact on the resulting spectrum.

    • Problem: If the collision energy is too high, you will get extensive fragmentation, leading to a complex spectrum with many small, uninformative ions. If it's too low, you may not see any significant fragmentation.

    • Solution: Perform a collision energy optimization experiment to find the optimal energy that produces a few dominant, structurally informative fragment ions.

    • Protocol:

      • Infuse your compound and select the [M+H]⁺ ion as the precursor.

      • Set up an MS/MS experiment where the collision energy is ramped over a range (e.g., 5 to 50 eV).

      • Monitor the intensity of the precursor ion and the resulting product ions as a function of collision energy.

      • The optimal collision energy will be the value that results in a significant decrease in the precursor ion intensity and the appearance of a few abundant product ions.

    Table 1: Example Collision Energy Optimization Data

Collision Energy (eV)Precursor Ion Intensity (arbitrary units)Product Ion A Intensity (arbitrary units)Product Ion B Intensity (arbitrary units)
51,000,00050,00020,000
10800,000200,00080,000
15500,000500,000250,000
20200,000800,000400,000
2550,000600,000300,000
30<10,000400,000200,000
  • Stepped Normalized Collision Energy (SNCE): For analyzing a mixture of aminopyridin-2-ylbenzonitriles or for discovery experiments where the optimal collision energy is unknown, using SNCE can be beneficial. This technique applies a range of collision energies to the precursor ions, ensuring that you capture fragmentation data for compounds with different fragmentation energy requirements.

  • High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The accurate mass measurements provided by HRMS can help you determine the elemental composition of your fragment ions, which is invaluable for proposing fragmentation pathways and confirming fragment identities.

In-source Fragmentation Mimicking a Real Fragment

Question: I am seeing a peak in my full scan MS spectrum that I believe is a fragment ion, but I am not performing an MS/MS experiment. What is happening?

Answer:

This phenomenon is known as in-source fragmentation, where molecules fragment in the ion source before mass analysis.[2][3][4] This can be misleading as it may appear that you have an impurity or a different compound in your sample.

Troubleshooting In-Source Fragmentation:

G start Observe Unexpected Peak in Full Scan MS check_msms Is MS/MS active? start->check_msms in_source_frag Potential In-Source Fragmentation check_msms->in_source_frag No msms_issue Check MS/MS settings check_msms->msms_issue Yes reduce_energy Reduce Cone/Fragmentor Voltage in_source_frag->reduce_energy observe_peak Does the peak intensity decrease or disappear? reduce_energy->observe_peak confirmed In-Source Fragmentation Confirmed observe_peak->confirmed Yes impurity Peak is likely an impurity or related compound observe_peak->impurity No

Caption: Troubleshooting workflow for suspected in-source fragmentation.

Detailed Steps:

  • Confirm No MS/MS: First, ensure that you are not inadvertently running an MS/MS experiment.

  • Reduce Source Energy: As described in section 2.1, systematically lower the cone or fragmentor voltage. If the peak decreases in intensity or disappears while the molecular ion intensity increases, this is a strong indication of in-source fragmentation.

  • Lower Source Temperature: High ion source temperatures can also contribute to in-source fragmentation by increasing the internal energy of the ions. Try reducing the source temperature in increments of 25-50°C to see if this mitigates the issue.

  • Chromatographic Separation: If you are using LC-MS, ensure that the peak is not due to a co-eluting impurity. A well-optimized chromatographic method is essential for distinguishing between in-source fragments and actual sample components.

Section 3: Experimental Protocols

Protocol for Collision Energy Optimization

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of a specific aminopyridin-2-ylbenzonitrile.

Materials:

  • Your aminopyridin-2-ylbenzonitrile compound

  • LC/MS grade acetonitrile and water

  • Formic acid

  • A triple quadrupole, ion trap, or Q-TOF mass spectrometer with ESI source

Procedure:

  • Prepare a 1 µg/mL solution of your compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and maximal signal for the [M+H]⁺ ion in full scan mode.

  • Switch to MS/MS mode.

  • Set the first quadrupole (Q1) to isolate the m/z of your [M+H]⁺ ion.

  • Set up a product ion scan in the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50 to the precursor m/z).

  • Create a series of experiments where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in steps of 2-5 eV.

  • Acquire data for each collision energy step.

  • Analyze the data to identify the collision energy that provides the best balance of precursor ion depletion and the generation of informative product ions.

References

  • ResearchGate. (n.d.). Some advice about how to reduce the fragmentation in ESI mass spectrometry?
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Enhanced Fragmentation of Small Molecules in a Linear Ion Trap Mass Spectrometer Using Stepped Normalized Collision Energy.
  • Technology Networks. (2024, July 30).
  • Benchchem. (n.d.).
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Royal Society of Chemistry. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • LC-MS Discussion Group. (2023, July 2).
  • PMC. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.
  • JEOL USA, Inc. (n.d.).
  • Wiley Analytical Science. (2023, May 9).
  • ResearchGate. (n.d.). Experimental mass spectra of the dissociative ionization of (a) pyridine and (b)
  • PMC. (n.d.).
  • PubMed. (n.d.).
  • PMC. (n.d.).
  • ACS Publications. (n.d.). Site of protonation of benzonitrile hydrogen interchange in the protonated species | Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs.
  • LibreTexts. (2023, August 29).
  • Benchchem. (n.d.).
  • MDPI. (2021, November 18).
  • ORO. (n.d.). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals.
  • PMC. (2013, October 24). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry.
  • PubMed. (n.d.).
  • LCGC International. (2020, November 12). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • ResearchGate. (n.d.). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans | Request PDF.
  • ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes.
  • Life Science Journal. (n.d.).
  • ResearchGate. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones.
  • OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.
  • MDPI. (n.d.). Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Loss of hydrogen cyanide and dihydrogen cyanide radical from aromatic nitrogen heterocycles on electron impact.
  • PubMed. (2023, November 17).
  • MDPI. (2022, May 17).
  • SciSpace. (n.d.).
  • PMC. (n.d.).
  • Bentham Science Publisher. (n.d.). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals.
  • PubMed. (2005, September 15). Fragmentation reactions of deprotonated peptides containing proline. The proline effect.
  • PubMed. (2022, March 2). Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN.
  • PubMed. (2009, January 15).
  • R Discovery. (n.d.).
  • PubMed. (2011, May 15).

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Technical Support Center: Optimization of HPLC Methods for Aminopyridine & Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic analysis of aminopyridine and benzonitrile isomers. As compounds of significant interest in pharmaceutical and chemical synthesis, their structural similarity presents a considerable analytical challenge. This guide provides in-depth, field-proven insights to help you develop robust, reliable, and high-resolution HPLC methods. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to troubleshoot effectively and optimize your separations with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is the best starting point for separating aminopyridine and benzonitrile isomers?

For these polar analytes, traditional reversed-phase (RP) chromatography can be challenging due to poor retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[1][2][3]

  • Expert Rationale: Aminopyridines and benzonitriles are polar molecules. In RP-HPLC, which uses a non-polar stationary phase, these compounds have low affinity and may elute at or near the solvent front. HILIC, conversely, employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[1] This creates a water-enriched layer on the surface of the stationary phase, into which the polar analytes can partition, leading to excellent retention and separation based on differences in polarity and hydrogen bonding capacity.[1][2] While RP-HPLC can sometimes be made to work with highly aqueous mobile phases, it risks column dewetting and still may not provide the selectivity needed for isomers.

Q2: I'm seeing significant peak tailing with my aminopyridine isomers. What is the primary cause and how do I fix it?

The primary cause of peak tailing for aminopyridines is the interaction between the basic amine functional group and acidic residual silanol groups on the surface of silica-based HPLC columns.[4][5] This secondary retention mechanism leads to asymmetric peaks.

  • Expert Rationale & Solutions:

    • Lower Mobile Phase pH: Operate at a pH below 3. This protonates the silanol groups (Si-O⁻ to Si-OH), minimizing their ionic interaction with the protonated basic analytes.[5] Be aware that this will also affect the ionization state of your analytes, potentially altering retention times.

    • Use a Modern, High-Purity Column: Employ columns with a highly deactivated, end-capped stationary phase. End-capping uses reagents like trimethylchlorosilane to block the majority of residual silanols, reducing their availability for secondary interactions.[5]

    • Consider a Mixed-Mode Column: A column with a positively charged surface will electrostatically repel the positively charged (at low pH) aminopyridine analytes, eliminating the unwanted ionic interaction and allowing for separation based purely on other properties like hydrophobicity.[4]

    • Employ HILIC: HILIC separations often provide better peak shapes for polar bases compared to reversed-phase. Zwitterionic HILIC phases, in particular, can offer unique selectivity and excellent peak symmetry for polar compounds.[6]

Q3: How do I select an appropriate column for this analysis?

Column selection is critical and depends on your chosen chromatographic mode.

Chromatography ModeRecommended Column TypeRationale
HILIC (Recommended) Amide, Zwitterionic (e.g., sulfobetaine), or bare silicaAmide phases are robust and offer excellent selectivity for polar neutrals and bases. Zwitterionic phases provide unique selectivity and are very stable across a wide pH range, minimizing unwanted ionic interactions.[6] Bare silica is a classic HILIC phase but can be more sensitive to mobile phase water content.
Reversed-Phase (C18) High-purity, end-capped C18; Phenyl-HexylIf RP is necessary, a modern, fully end-capped column is essential to minimize peak tailing.[5] A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds like these through π-π interactions.[7]
Mixed-Mode C18 with embedded ion-exchange groupsThese columns provide multiple retention mechanisms (hydrophobic, ion-exchange) and can offer unique selectivity patterns that are not achievable with single-mode columns.[4][8]
Hydrogen Bonding SHARC™ 1 or similarThis is a specialized but powerful technique for these isomers. Separation is based on hydrogen bonding interactions between the analyte and the stationary phase, which can be highly selective for positional isomers.[9]

Troubleshooting Guide: Specific Issues & Solutions

Q: Why is my resolution between isomers so poor? I just see a single broad peak or a small shoulder.

A: Poor resolution of structurally similar isomers is the most common challenge.[10][11] The cause is insufficient selectivity in your chromatographic system.

Troubleshooting Workflow

Caption: Logical workflow for HPLC method development.

References

  • MTC (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA.
  • Waters Corporation (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • PharmaCores (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • ResearchGate (2023). How to fix peak shape in hplc?. ResearchGate.
  • Dr. Maisch GmbH (n.d.). HILIC. Dr. Maisch.
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  • Agilent (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent.
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Validation & Comparative

1H NMR analysis of 3-(6-aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Analytical Characterization of 3-(6-aminopyridin-2-yl)benzonitrile: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of various analytical techniques for the characterization of 3-(6-aminopyridin-2-yl)benzonitrile, a heterocyclic molecule with potential applications in medicinal chemistry. As a senior application scientist, my aim is to offer not just procedural steps, but a foundational understanding of why certain analytical strategies are chosen over others, empowering researchers to make informed decisions in their own laboratories.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of organic compound characterization.[1] It provides a wealth of information regarding the electronic environment of each proton in a molecule, their relative numbers, and their spatial relationships to neighboring protons.[1] This technique is often the first and most definitive method for confirming the structure of a newly synthesized molecule.

Predicting the ¹H NMR Spectrum of 3-(6-aminopyridin-2-yl)benzonitrile

To fully appreciate the power of ¹H NMR, let us first predict the expected spectrum for our target molecule. The structure of 3-(6-aminopyridin-2-yl)benzonitrile comprises two aromatic rings: a 1,3-disubstituted benzonitrile ring and a 2,6-disubstituted aminopyridine ring. The chemical shifts of the protons on these rings are influenced by the electronic effects of the substituents.

Substituent Effects on Chemical Shifts:

  • The Aminopyridine Ring: The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho and para positions, causing the attached protons to be shielded (shifted to a lower ppm value).[2] Conversely, the benzonitrile group acts as an electron-withdrawing substituent.

  • The Benzonitrile Ring: The cyano group (-CN) is a strong electron-withdrawing group, deshielding the protons on the benzonitrile ring and shifting them to a higher ppm value.[2] The aminopyridine substituent will have a more complex effect, but its overall influence will be observable.

Based on these principles, we can anticipate the following signals:

  • Aminopyridine Protons: Three distinct signals are expected in the aromatic region, likely appearing as a triplet and two doublets. The proton situated between the two nitrogen-containing substituents will likely be the most deshielded.

  • Benzonitrile Protons: Four protons on this ring will give rise to four separate signals in the aromatic region, likely appearing as a triplet, two doublets, and a singlet. The proton ortho to the cyano group is expected to be the most deshielded.

  • Amino Protons: The protons of the -NH₂ group will typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

dot graph 3_6_aminopyridin_2_yl_benzonitrile_structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Structure of 3-(6-aminopyridin-2-yl)benzonitrile with proton environments.

A Comparative Overview of Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization often requires a multi-technique approach. The following table compares ¹H NMR with other key analytical methods.

Technique Information Provided Advantages Limitations
¹H NMR Detailed information on the number, environment, and connectivity of protons.[1]Unambiguous structural elucidation of many organic molecules. Quantitative analysis is possible (qNMR).Lower sensitivity compared to mass spectrometry. Complex spectra can be difficult to interpret.
¹³C NMR Information on the number and electronic environment of carbon atoms.[3]Complements ¹H NMR by providing a direct view of the carbon skeleton. Less signal overlap than ¹H NMR.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and information about the molecular formula. Fragmentation patterns can provide structural clues.[4]Extremely high sensitivity. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Does not provide detailed connectivity information like NMR. Isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture. Purity assessment.[5]High resolution and sensitivity. Applicable to a wide range of compounds.Does not provide structural information on its own; requires coupling with other detectors (e.g., MS, UV).
2D NMR (e.g., COSY, HSQC) Detailed connectivity information between protons (COSY) and between protons and carbons (HSQC).[6]Resolves spectral overlap and provides unambiguous assignment of signals in complex molecules.Longer experiment times compared to 1D NMR. Requires more expertise for data interpretation.

In-Depth Analysis of Alternative and Complementary Techniques

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct look at the carbon framework of a molecule.[3] For 3-(6-aminopyridin-2-yl)benzonitrile, we would expect to see a distinct signal for each of the 12 unique carbon atoms in the molecule. The chemical shifts of these carbons would also be influenced by the electron-donating and electron-withdrawing groups, providing further confirmation of the proposed structure. For instance, the carbon of the cyano group will appear at a characteristic downfield shift.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.[4] For our target molecule (C₁₂H₉N₃), the expected exact mass can be calculated and compared to the experimental value obtained from high-resolution mass spectrometry (HRMS). Additionally, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, cleavage of the bond between the two aromatic rings would result in characteristic fragment ions corresponding to the aminopyridine and benzonitrile moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily a separation technique, but it is crucial for assessing the purity of a compound.[5] By developing a suitable HPLC method, one can separate 3-(6-aminopyridin-2-yl)benzonitrile from any starting materials, byproducts, or other impurities. The area of the peak corresponding to the target molecule can be used to determine its purity. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of the separated components.

2D NMR Spectroscopy

When the ¹H NMR spectrum of a molecule is complex due to signal overlap, 2D NMR techniques become invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms.[6] This would allow for the unambiguous assignment of the protons on both the aminopyridine and benzonitrile rings by tracing the connectivity pathways.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[6] This provides a direct link between the ¹H and ¹³C NMR spectra, greatly facilitating the assignment of all signals.

dot graph analytical_workflow { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Figure 2: A typical workflow for the analytical characterization of a novel organic compound.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a generalized protocol for acquiring a ¹H NMR spectrum of 3-(6-aminopyridin-2-yl)benzonitrile. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts. c. Transfer the solution to a clean NMR tube. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

3. Data Acquisition: a. Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H NMR, a single scan may be sufficient for a concentrated sample.[7] b. Acquire the Free Induction Decay (FID) signal.

4. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Conclusion

The structural characterization of a novel compound like 3-(6-aminopyridin-2-yl)benzonitrile is a multi-faceted process that relies on the synergistic application of various analytical techniques. While ¹H NMR provides the foundational information for structural elucidation, techniques such as ¹³C NMR, mass spectrometry, and HPLC are essential for a comprehensive and unambiguous characterization. For molecules with complex NMR spectra, 2D NMR techniques are indispensable for resolving ambiguities. By understanding the strengths and limitations of each method, researchers can devise an efficient and effective analytical strategy to confidently determine the structure and purity of their compounds, a critical step in the journey of drug discovery and development.

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A Senior Application Scientist's Comparative Guide to Purity Assessment of 3-(6-aminopyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. The subject of this guide, 3-(6-aminopyridin-2-yl)benzonitrile, a key heterocyclic building block in medicinal chemistry, presents a unique analytical challenge due to its combination of a basic aminopyridine moiety and a polar benzonitrile group. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust purity assessment of this compound, grounded in field-proven insights and experimental data.

The Criticality of Purity in Drug Development

Impurities in an active pharmaceutical ingredient (API) or a key intermediate like 3-(6-aminopyridin-2-yl)benzonitrile can have profound implications. They can alter pharmacological and toxicological profiles, compromise stability, and introduce variability in downstream processes. Therefore, employing a multi-faceted analytical approach is essential to ensure a comprehensive understanding of a compound's purity profile. This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Physicochemical Properties: The Foundation of Method Development

Before delving into the analytical methodologies, a foundational understanding of the physicochemical properties of 3-(6-aminopyridin-2-yl)benzonitrile is paramount. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its constituent moieties—aminopyridine and benzonitrile.

  • Polarity and Solubility : The presence of the amino and nitrile groups imparts significant polarity. The compound is expected to have moderate solubility in polar organic solvents like acetonitrile, methanol, and DMSO, and limited solubility in non-polar solvents. Its solubility in aqueous solutions will be pH-dependent due to the basicity of the aminopyridine ring.

  • Basicity (pKa) : The aminopyridine moiety is basic. The pKa of 2-aminopyridine is approximately 6.86, and while substitution will alter this, we can anticipate a similar basic character, making it amenable to manipulation in acidic mobile phases for chromatography.

  • UV Absorbance : The conjugated aromatic system of the pyridine and benzene rings suggests strong UV absorbance, likely with maxima in the 250-300 nm range, providing a good chromophore for UV-based detection in HPLC.[1][2]

  • Thermal Stability : The compound is expected to be thermally stable, a prerequisite for analysis by Gas Chromatography.

These properties are the causal basis for the experimental choices detailed in the following sections.

Comparative Analysis of Analytical Methodologies

A robust purity assessment relies on the convergence of data from orthogonal methods. Here, we compare the performance of HPLC, GC-MS, and qNMR for the analysis of 3-(6-aminopyridin-2-yl)benzonitrile.

Table 1: Comparative Performance of Analytical Methods
Parameter Reversed-Phase HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H-NMR (qNMR)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Signal intensity is directly proportional to the number of nuclei, allowing for universal quantification against a certified internal standard.[3]
Primary Use Quantitative purity (area %), impurity profiling, and stability testing.[4][5]Identification of volatile and semi-volatile impurities, confirmation of identity.[6]Absolute purity determination (mass %), structural confirmation, and quantification without a specific reference standard.[7][8][9]
LOD/LOQ Low (typically <0.05% for impurities).Very low (ppb to ppm range for specific ions).Higher (typically >0.1% for impurities).
Accuracy High, dependent on reference standard purity.High for targeted analysis with standards.Very high, as it's a primary ratio method.[8]
Precision (%RSD) Excellent (<1.0%).[10]Excellent (<2.0%).Excellent (<1.5%).[7]
Throughput High.Moderate.Low to Moderate.
Strengths Robust, versatile, widely available, excellent for non-volatile impurities.High sensitivity and specificity (mass detection), excellent for identifying unknown volatile impurities.Provides structural information, does not require a reference standard of the analyte, non-destructive.[11]
Limitations Requires a pure reference standard for accurate quantification, may not detect non-UV active or highly non-polar/polar impurities.Requires the analyte to be volatile and thermally stable, potential for on-column degradation.Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for peak overlap.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data. The principles are based on established methodologies for similar compounds and adhere to ICH guidelines for analytical method validation.[10][12][13]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to provide optimal separation of the main component from potential process-related impurities and degradation products.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility in retaining aromatic compounds.

  • Mobile Phase: An acidic mobile phase (formic acid) is used to protonate the basic aminopyridine moiety, leading to improved peak shape and retention. A gradient elution is employed to ensure the elution of both polar and less polar impurities.

  • Detector: UV detection at 275 nm is selected based on the expected absorbance maximum of the conjugated aromatic system.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution six times. The relative standard deviation (%RSD) of the peak area should be ≤ 1.0%.

    • The theoretical plates for the main peak should be ≥ 5000.

    • The tailing factor should be ≤ 1.5.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

Rationale for Experimental Choices:

  • Injection: Split injection is used to avoid overloading the column with the main component.

  • Column: A low-polarity phenyl-arylene polymer stationary phase provides good selectivity for aromatic compounds.

  • Temperature Program: A temperature gradient ensures the separation of compounds with a range of boiling points.

  • Detector: Mass spectrometry provides high specificity and allows for the identification of unknown impurities by their mass spectra.

Step-by-Step Methodology:

  • Instrumentation: GC system with a split/splitless injector, coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Split Ratio: 50:1.

    • Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

    • Filter through a 0.22 µm syringe filter.

  • System Suitability:

    • Inject a standard to verify retention time and mass spectrum.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in DCM filter Filter (0.22 µm) dissolve->filter inject Split Injection filter->inject separate Temperature Programmed GC inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic identify Identify Impurities (MS Library) tic->identify

Caption: GC-MS Impurity Identification Workflow.

Protocol 3: Quantitative ¹H-NMR (qNMR)

qNMR provides an absolute purity value (w/w %) without the need for a specific reference standard of the analyte.

Rationale for Experimental Choices:

  • Internal Standard: Maleic acid is chosen as it has sharp, well-resolved protons in a region of the spectrum that does not overlap with the analyte protons, and it is non-volatile and stable.

  • Solvent: DMSO-d₆ is used for its excellent solvating power for a wide range of organic compounds.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

Step-by-Step Methodology:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(6-aminopyridin-2-yl)benzonitrile sample into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with the following key parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T₁ of both analyte and standard).

      • Number of Scans: ≥ 16.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[3]:

      Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Relationship Diagram:

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Known Constants m_analyte Mass of Analyte Purity Calculate Absolute Purity (w/w %) m_analyte->Purity m_std Mass of Standard m_std->Purity P_std Purity of Standard P_std->Purity I_analyte Integral of Analyte I_analyte->Purity I_std Integral of Standard I_std->Purity MW_analyte MW of Analyte MW_analyte->Purity MW_std MW of Standard MW_std->Purity N_analyte Protons of Analyte Signal N_analyte->Purity N_std Protons of Standard Signal N_std->Purity

Sources

Structure-Activity Relationship of Aminopyridin-2-ylbenzonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of aminopyridin-2-ylbenzonitrile isomers, specifically focusing on their application as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) .

Executive Summary

The aminopyridin-2-ylbenzonitrile scaffold represents a critical pharmacophore in the development of non-covalent, reversible LSD1 inhibitors. Unlike tranylcypromine (TCP) derivatives that irreversibly bind to the FAD cofactor, these isomers occupy the substrate-binding cleft, blocking the H3K4me1/2 demethylation process.

This guide compares the performance of positional isomers—specifically focusing on the orientation of the benzonitrile group and the aminopyridine core. Experimental evidence confirms that the 4-cyanophenyl orientation is superior to 3-cyano or 2-cyano isomers due to a critical hydrogen bond with Lys661 deep within the LSD1 catalytic pocket.

Key Performance Indicators (KPIs)
  • Primary Target: LSD1 (KDM1A)[1]

  • Mechanism: Reversible competition with Histone H3 substrate.

  • Critical Interaction: Cyano (-CN) group

    
     Lys661 (H-bond).[1][2][3]
    
  • Potency Range:

    
     nM (Optimized Isomer) vs. 
    
    
    
    M (Sub-optimal Isomers).

Mechanism of Action & Binding Mode

To understand the SAR, one must first visualize the binding environment. The LSD1 active site is a deep, hydrophobic tower.

  • The Anchor (Nitrile Group): The benzonitrile moiety penetrates the deepest part of the active site. The nitrogen atom of the nitrile group acts as a hydrogen bond acceptor for the

    
    -amino group of Lys661 .
    
  • The Scaffold (Pyridine Ring): Serves as a rigid linker, positioning the nitrile group and supporting side chains.

  • The Side Chain (Piperidine/Amine): Extends towards the solvent-exposed region, interacting with Asp555 and Asn540 via electrostatic interactions.

Visualization: SAR Logic & Binding Pathway

The following diagram illustrates the critical decision nodes in the SAR optimization process.

SAR_Logic Scaffold Aminopyridin-2-ylbenzonitrile Core Scaffold Isomer_Check Isomer Selection (Ortho vs Meta vs Para) Scaffold->Isomer_Check Para_CN 4-Benzonitrile (Para) (Linear Geometry) Isomer_Check->Para_CN Preferred Meta_CN 3-Benzonitrile (Meta) (Angled Geometry) Isomer_Check->Meta_CN Avoid Binding LSD1 Active Site Entry Para_CN->Binding Meta_CN->Binding Interaction Lys661 Interaction (Critical H-Bond) Binding->Interaction Para-isomer reaches deep pocket Clash Steric Clash / Distance Mismatch Binding->Clash Meta-isomer fails alignment Result_High High Potency (IC50 < 100 nM) Interaction->Result_High Result_Low Low Potency (IC50 > 10 µM) Clash->Result_Low

Caption: Logical flow determining the potency of benzonitrile isomers based on Lys661 interaction capability.

Comparative Analysis of Isomers

The position of the nitrile group on the phenyl ring and the amino group on the pyridine ring drastically alters bioactivity.

Table 1: Positional Isomer Performance Comparison

Data derived from structural analysis of PDB 5YJB and related SAR studies.

FeatureIsomer A (Optimized) Isomer B (Sub-optimal) Isomer C (Inactive/Weak)
Structure Name 4-(Aminopyridin-2-yl)benzonitrile 3-(Aminopyridin-2-yl)benzonitrile 2-(Aminopyridin-2-yl)benzonitrile
Nitrile Position Para (4-position) Meta (3-position)Ortho (2-position)
Geometry Linear extensionAngled (

)
Sterically hindered
Lys661 Interaction Strong H-Bond (2.8 Å) Weak/No Interaction (> 4 Å)Steric Clash
LSD1 IC50 < 100 nM (with sidechains)> 5

M
> 50

M
Selectivity (vs MAO) High (> 100-fold)ModerateLow
Metabolic Stability High (Resistance to CYP)ModerateLow
Technical Insight: Why Para?

The LSD1 substrate-binding tunnel is narrow. The Para-isomer allows the molecule to insert "head-first" (nitrile leading) into the pocket without the phenyl ring clashing with the tunnel walls (Val288 , Gly314 ). The Meta-isomer creates a "kink" in the molecular structure, preventing the nitrile nitrogen from reaching the Lys661 residue required for catalytic inhibition.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Synthesis of 4-(6-Aminopyridin-2-yl)benzonitrile

Methodology: Suzuki-Miyaura Cross-Coupling followed by Deprotection.

  • Reagents:

    • A: 2-Amino-6-chloropyridine (protected as N-Boc or free amine).

    • B: 4-Cyanophenylboronic acid.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       (2.0 equiv).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Step 1: Charge a reaction vessel with A (1.0 equiv), B (1.2 equiv), and Base.

    • Step 2: Degas with Nitrogen for 10 mins. Add Catalyst (5 mol%).

    • Step 3: Heat to 90°C for 12 hours under inert atmosphere.

    • Step 4: Cool, dilute with EtOAc, wash with brine.

    • Step 5: Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR: Look for characteristic doublets of the para-substituted benzonitrile (~7.8 ppm) and the pyridine protons.

    • IR: Confirm Nitrile stretch at ~2220

      
      .
      
Protocol B: LSD1 Fluorometric Inhibition Assay

Methodology: Peroxidase-coupled detection of


 release.
  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1% BSA.

  • Substrate: H3K4me2 peptide (20

    
    M).
    
  • Detection System: Amplex Red (50

    
    M) + HRP (0.1 U/mL).
    
  • Workflow:

    • Incubation: Mix Recombinant LSD1 enzyme (20 nM) with Test Compound (Isomer A/B/C) in assay buffer. Incubate for 15 mins at RT.

    • Initiation: Add H3K4me2 peptide. Incubate for 30 mins at 37°C.

    • Detection: Add Amplex Red/HRP mix.

    • Read: Measure Fluorescence (Ex/Em = 530/590 nm).

  • Control: Use Tranylcypromine (TCP) as a positive control (IC50 ~20

    
    M).
    
Visualization: Experimental Workflow

Workflow Start Start: Isomer Synthesis Coupling Suzuki Coupling (Pyridine + Phenyl-CN) Start->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Assay_Prep LSD1 Assay Setup (Buffer + Enzyme + Inhibitor) Purification->Assay_Prep Incubation Incubation (15 min @ RT) Assay_Prep->Incubation Reaction Add Substrate (H3K4me2) (Demethylation -> H2O2) Incubation->Reaction Detection Add Amplex Red + HRP (Fluorescence Generation) Reaction->Detection Data Data Analysis (IC50 Calculation) Detection->Data

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Niwa, H., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1538. Link

  • BenchChem. 4-(6-Aminopyridin-2-yl)benzonitrile Structure and Applications.Link

  • Cayman Chemical. LSD1 Inhibitor Screening Assay Kit Protocol.Link

  • Ma, Y., et al. (2015). Structure-Based Discovery of Novel LSD1 Inhibitors. Journal of Chemical Information and Modeling. Link

  • RCSB PDB. 5YJB: Crystal structure of LSD1-CoREST in complex with a reversible inhibitor.Link

Sources

A Comparative Guide to the Bioactivity of Aminopyridine Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, aminopyridine benzonitrile derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive, in-depth comparison of the bioactivity of various aminopyridine benzonitrile derivatives, supported by experimental data and methodological insights to aid researchers and drug development professionals in their pursuit of next-generation therapeutics.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The aminopyridine moiety is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] When coupled with a benzonitrile group, the resulting derivatives exhibit a unique combination of electronic and steric properties that contribute to their diverse pharmacological profiles. The nitrile group, a potent hydrogen bond acceptor and electron-withdrawing feature, often enhances binding affinity to target proteins and can improve crucial pharmacokinetic properties like metabolic stability and aqueous solubility.[3] This guide will delve into the comparative bioactivity of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Aminopyridine benzonitrile derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines.[1][4][5] The primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways dysregulated in cancer.[2][6]

Targeting Kinase Signaling Cascades

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, is a key component of the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation.[1] Dysregulation of this pathway is implicated in various cancers.[1] Several 2-aminopyridine derivatives have been investigated as potent JAK2 inhibitors.

Logical Relationship: JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Proliferation, Differentiation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Aminopyridine Benzonitrile Derivative Inhibitor->JAK Inhibits MTT_Assay_Workflow Cell_Culture 1. Cell Seeding (e.g., HCT 116, HT29) in 96-well plates Compound_Treatment 2. Compound Addition (Varying concentrations of derivatives) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Addition 4. MTT Reagent Addition Incubation->MTT_Addition Formazan_Formation 5. Incubation (Formation of formazan crystals) MTT_Addition->Formazan_Formation Solubilization 6. Solubilization (Addition of DMSO or other solvent) Formazan_Formation->Solubilization Absorbance_Reading 7. Absorbance Measurement (Spectrophotometer at ~570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (Calculation of IC50 values) Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for determining the IC50 values of compounds using the MTT assay.

Comparative Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. [7]Aminopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [8][9]

Spectrum of Activity

Studies have shown that certain 2-aminopyridine derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria. [8][10]For instance, one study highlighted a specific compound (2c) that showed high activity against Staphylococcus aureus and Bacillus subtilis. [8][10]The presence of a cyclohexylamine moiety was suggested to be crucial for this antimicrobial activity. [8]

Comparative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
2c S. aureus0.039[8][10]
2c B. subtilis0.039[8][10]
22 Acetamide derivativeE. coli12.5
23 Acetamide derivativeP. mirabilis12.5

Note: The data indicates that specific structural modifications can lead to potent and selective antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are included. [11]5. Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). [11]6. MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. [11]

Enzyme Inhibition: A Key Mechanism of Action

Many of the observed biological activities of aminopyridine benzonitrile derivatives can be attributed to their ability to inhibit specific enzymes. [12][13]

Targeting the Glyoxylate Shunt in Pseudomonas aeruginosa

A study identified 2-aminopyridine analogs as inhibitors of both enzymes of the glyoxylate shunt, isocitrate lyase (ICL) and malate synthase G (MS), in Pseudomonas aeruginosa. [13]This pathway is essential for the survival of the organism in certain environments, making it an attractive target for new anti-pseudomonal agents. [13]

Inhibition of Ecto-Nucleotidases

New derivatives of 4-aminopyridine have been synthesized as inhibitors of ecto-nucleotidases, such as alkaline phosphatase and ecto-5'-nucleotidase. [12]The overexpression of these enzymes is implicated in various diseases, including cancer. [12]One compound, 10a , displayed a significant inhibitory effect on tissue non-specific alkaline phosphatase (TNAP) with an IC50 of 0.25 µM, which was approximately 168-fold more potent than the known inhibitor suramin. [12]

Structure-Activity Relationships (SAR) and Future Directions

The comparative data presented in this guide underscores the importance of structure-activity relationships in the design of potent and selective aminopyridine benzonitrile derivatives. Key takeaways include:

  • The nature and position of substituents on both the aminopyridine and benzonitrile rings significantly influence bioactivity.

  • The incorporation of specific moieties, such as cyclohexylamine, can enhance antimicrobial activity. [8]* The nitrile group plays a crucial role as a pharmacophore, often acting as a hydrogen bond acceptor to improve binding to target proteins. [3] Future research should focus on further exploring the vast chemical space of aminopyridine benzonitrile derivatives through combinatorial synthesis and high-throughput screening. A deeper understanding of their mechanisms of action and the application of computational tools, such as molecular docking and QSAR studies, will be instrumental in the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. [14]

References

  • Singh, A. K., & Kumar, S. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1167-1175.
  • Karale, S. S., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 1234.
  • Patel, J., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 12(1), 75-92.
  • Al-Jaff, A. H., et al. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Open Access Journal of Pharmaceutical Research, 1(1), 1-7.
  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2).
  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 13(1), 86-98.

Sources

Validating the Synthesis of 3-(6-aminopyridin-2-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The biaryl scaffold 3-(6-aminopyridin-2-yl)benzonitrile is a critical pharmacophore in medicinal chemistry, particularly in the development of PIM kinase inhibitors (e.g., SGI-1776 analogs) and other oncology targets. Its structure combines a polar amino-pyridine motif (hydrogen bond donor/acceptor) with a benzonitrile moiety (metabolic stability, pi-stacking).

This guide objectively compares synthesis routes, establishing the Suzuki-Miyaura cross-coupling as the industry standard due to its superior regioselectivity and scalability. We provide a validated protocol and a rigorous spectral data analysis to ensure the identity and purity of this intermediate.

Synthesis Strategy Comparison

While multiple routes exist to construct the phenyl-pyridine bond, experimental data favors palladium-catalyzed cross-coupling over nucleophilic aromatic substitution (SNAr) or direct amination (Chichibabin) due to the electron-rich nature of the aminopyridine ring.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Suzuki Coupling (Recommended) Route B: Stille Coupling Route C: Chichibabin Amination
Reaction Type Pd-catalyzed Boronic Acid CouplingPd-catalyzed Organotin CouplingNucleophilic Amination (NaNH₂)
Precursors 2-amino-6-bromopyridine + 3-cyanophenylboronic acid2-amino-6-stannylpyridine + 3-cyanobenzoyl chloride3-(pyridin-2-yl)benzonitrile + NaNH₂
Yield High (75-90%)Moderate (50-70%)Low (<40%)
Regioselectivity Excellent (C-Br bond specific)GoodPoor (Mixture of 2- and 6-amino)
Toxicity Low (Boron byproducts benign)High (Organotin residues)High (Explosive H₂ generation)
Purification Simple Crystallization/FlashDifficult (Tin removal)Difficult (Isomer separation)

Verdict: Route A is the only viable pathway for GMP-compliant or high-throughput synthesis. The amino group on the pyridine does not require protection if mild bases (Na₂CO₃) and optimized catalysts (Pd(dppf)Cl₂) are used.

Validated Experimental Protocol (Route A)

Objective: Synthesis of 3-(6-aminopyridin-2-yl)benzonitrile via Suzuki-Miyaura coupling.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate 1: 2-Amino-6-bromopyridine (1.0 eq)

  • Substrate 2: 3-Cyanophenylboronic acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-amino-6-bromopyridine (1.73 g, 10 mmol) and 3-cyanophenylboronic acid (1.76 g, 12 mmol).

  • Inertion: Evacuate and backfill with nitrogen (3 cycles).[1] Add 1,4-Dioxane (40 mL) and stir to dissolve.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (366 mg, 0.5 mmol) under a nitrogen stream.

  • Activation: Add the 2.0 M Na₂CO₃ solution (15 mL). The mixture will turn biphasic.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 196.1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes).

  • Product: Off-white to pale yellow solid.

Spectral Validation & Characterization

To validate the synthesis, the following spectral fingerprints must be confirmed. The data below represents the consensus reference values for the target structure.

A. Mass Spectrometry (ESI-MS)[5]
  • Observed Ion: [M+H]⁺ = 196.1

  • Interpretation: Confirms the molecular formula C₁₂H₉N₃ (MW 195.22). Absence of Br isotope pattern (1:1 doublet) confirms complete coupling.

B. Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

Key Diagnostic Signals:

Shift (δ ppm)MultiplicityIntegralAssignmentInterpretation
8.45 Singlet (t)1HAr-H (Phenyl C2')Deshielded proton between CN and Pyridine ring.
8.35 Doublet (d)1HAr-H (Phenyl C6')Ortho to Pyridine connection.
7.85 Doublet (d)1HAr-H (Phenyl C4')Ortho to Nitrile.
7.65 Triplet (t)1HAr-H (Phenyl C5')Meta proton.
7.45 Triplet (t)1HPy-H (C4)Pyridine ring proton (para to N).
7.15 Doublet (d)1HPy-H (C3)Ortho to Phenyl ring.
6.45 Doublet (d)1HPy-H (C5)Ortho to Amino group (shielded).
6.10 Broad Singlet2H-NH₂Exchangeable amino protons.

Expert Insight: The most critical validation point is the shielded doublet at ~6.45 ppm (Pyridine H-5). This confirms the amino group is still present and attached at the C6 position. If this peak is missing or shifted >7.5 ppm, the amino group may have been lost or acylated.

C. Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (C≡N): Sharp, distinct band at 2230 cm⁻¹ .

  • Amino Stretch (N-H): Doublet bands at 3450 cm⁻¹ and 3350 cm⁻¹ (Primary amine).

Visualized Workflow & Decision Logic

The following diagram illustrates the synthesis and validation logic, highlighting critical decision points (Go/No-Go) based on spectral data.

SynthesisValidation Start Start: 2-Amino-6-bromopyridine + 3-Cyanophenylboronic acid Reaction Suzuki Coupling (Pd(dppf)Cl2, Na2CO3, 90°C) Start->Reaction Workup Workup & Flash Chromatography Reaction->Workup MS_Check LC-MS Check [M+H]+ = 196? Workup->MS_Check NMR_Check 1H NMR Validation NH2 @ 6.1ppm? CN stretch @ 2230 cm-1? MS_Check->NMR_Check Mass = 196 Fail_Dehalo Failure: Protodeboronation (Check Anhydrous Conditions) MS_Check->Fail_Dehalo Mass = 119 (Start Material) Fail_Homo Failure: Homocoupling (Degas Solvents Better) MS_Check->Fail_Homo Mass dimer detected NMR_Check->Reaction Impure (Recrystallize) Success VALIDATED PRODUCT 3-(6-aminopyridin-2-yl)benzonitrile NMR_Check->Success Signals Match

Caption: Synthesis workflow and spectral validation decision tree for CAS 1183082-28-1.

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Remaining

  • Cause: Deactivation of the catalyst by the free amino group (coordination to Pd).

  • Solution: Increase catalyst loading to 5 mol% or switch to Pd(PPh₃)₄ . Alternatively, use a protected amine (e.g., N-acetyl), though this adds deprotection steps.

Issue: "Black" Reaction Mixture (Pd Precipitation)

  • Cause: Oxidation of phosphine ligands.

  • Solution: Ensure rigorous degassing (freeze-pump-thaw) of 1,4-dioxane before adding the catalyst.

Issue: Difficulty Separating Product from Boronic Acid

  • Cause: Boronic acid co-elution.

  • Solution: Wash the organic layer with 1M NaOH during workup (converts boronic acid to water-soluble boronate), but be fast to avoid nitrile hydrolysis.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1] "Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine." BenchChem Technical Guides. Link

  • Lutz, M. R., et al. (2014). "Efficient Synthesis of 2-Aminopyridine Derivatives via Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 79(17), 8154-8157. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions." Link

Sources

HPLC vs GC-MS for aminopyridine benzonitrile analysis

Author: BenchChem Technical Support Team. Date: March 2026

The analysis of aminopyridine and benzonitrile derivatives presents a classic chromatographic dichotomy. These compounds—frequently encountered as critical intermediates in pharmaceutical synthesis (e.g., nNOS inhibitors, alogliptin) and as active pharmaceutical ingredients (e.g., dalfampridine)—exhibit vastly different physicochemical behaviors.

Benzonitriles are moderately polar, lack active hydrogens, and are generally well-behaved across chromatographic platforms. In stark contrast, aminopyridines are highly polar, hydrophilic, and basic (pKa ~5.2–6.0)[1]. The primary amine acts as a strong hydrogen bond donor and acceptor, leading to poor retention in standard reversed-phase liquid chromatography (LC) and severe peak tailing in gas chromatography (GC) due to irreversible adsorption to active silanol sites[1][2].

As an analytical scientist, choosing between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for these analytes requires balancing sample throughput against the need for structural elucidation. This guide objectively compares both methodologies, providing field-proven, self-validating protocols.

Analytical Decision Matrix

Before committing to a workflow, the analytical objective must dictate the platform. HPLC offers a robust, direct approach ideal for routine quality control, while GC-MS provides unparalleled structural data at the cost of complex sample preparation[2].

DecisionMatrix Start Sample: Aminopyridine & Benzonitrile Goal Define Analytical Objective Start->Goal Routine Routine QC & High Throughput Goal->Routine Quantification Trace Trace Impurities & Metabolite ID Goal->Trace Elucidation HPLC HPLC-UV / LC-MS (Direct Analysis) Routine->HPLC GCMS GC-MS (Derivatization Required) Trace->GCMS HPLCCond Control pH (Buffer) or Use HILIC HPLC->HPLCCond GCMSCond Silylation (BSTFA) to Mask Amine GCMS->GCMSCond

Analytical decision matrix for selecting between HPLC and GC-MS workflows.

HPLC-UV/MS: The Direct Aqueous Approach

Mechanistic Causality: HPLC is the gold standard for aminopyridine/benzonitrile mixtures because it eliminates the need for chemical derivatization[2]. However, because aminopyridines are hydrophilic, they often elute near the void volume on standard C18 columns. To force retention and prevent peak splitting, the mobile phase must strictly control the ionization state of the basic pyridine ring. This is achieved either by using a highly buffered aqueous mobile phase (pH 7.0) to suppress ionization[3], or by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or hydrogen-bonding columns (e.g., SHARC 1) to exploit the polarity of the amine[4][5].

Protocol A: Routine HPLC-UV Quantification

This protocol is optimized for the simultaneous determination of aminopyridine isomers and benzonitrile derivatives in bulk pharmaceutical matrices[3].

  • Sample Preparation: Dissolve 0.3 g of the sample in a 90:10 (v/v) mixture of 10 mM phosphate buffer (pH 7.0) and methanol. Sonicate for 10 minutes and filter through a 0.45 µm PTFE syringe filter[3].

  • Stationary Phase: End-capped C18 column (e.g., Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm). End-capping is critical to minimize secondary interactions with residual silanols[3].

  • Mobile Phase: Isocratic elution with 90% phosphate buffer (pH 7.0) and 10% Methanol[3].

  • Flow Rate & Temperature: 0.5 mL/min at 35 °C[3].

  • Detection: UV absorbance at 280 nm (optimal for the conjugated aromatic systems)[3].

  • Self-Validation (System Suitability): The system is validated if the resolution (

    
    ) between aminopyridine isomers is 
    
    
    
    and the tailing factor (
    
    
    ) for the aminopyridine peak is
    
    
    . If
    
    
    , buffer capacity has been exceeded, and the mobile phase must be remade[3].
Protocol B: LC-MS/MS Trace Profiling

For pharmacokinetic studies or trace impurity profiling, phosphate buffers cannot be used due to ion suppression in the MS source.

  • Conditions: Use a HILIC C18 column (e.g., Waters Atlantis, 150 mm × 2.1 mm, 5 µm). Elute isocratically with 5 mM ammonium acetate in acetonitrile/water/formic acid (90:10:0.2 v/v/v) at 0.85 mL/min[5].

GC-MS: The High-Resolution Approach

Mechanistic Causality: While benzonitriles can often be injected directly into a GC, the primary amine on aminopyridines will hydrogen-bond with active sites in the GC inlet and column, causing irreversible adsorption, thermal degradation, and severe peak tailing[2]. To utilize the superior isomer resolution and structural elucidation capabilities of GC-MS, the active hydrogens must be masked. Trimethylsilylation (TMS) using BSTFA replaces the polar N-H bonds with non-polar, volatile Si-CH3 groups, drastically improving peak shape and lowering the limit of detection[6].

GCMS_Workflow Ext Aprotic Extraction Dry N2 Stream Evaporation Ext->Dry Reag Add BSTFA + Pyridine Dry->Reag Heat Incubate 70°C, 30m Reag->Heat Inj GC-MS Injection Heat->Inj

Step-by-step derivatization workflow for GC-MS analysis of aminopyridines.

Protocol C: GC-MS with TMS Derivatization

This protocol is designed for the identification of aminopyridines and their metabolites[6].

  • Extraction: Extract the analytes into an aprotic solvent (e.g., ethyl acetate). Aprotic solvents are mandatory; protic solvents (like methanol or water) will quench the derivatization reagent.

  • Evaporation: Evaporate the extract to complete dryness under a gentle stream of nitrogen[6].

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst, followed by 50 µL of anhydrous pyridine to act as an acid scavenger[6].

  • Incubation: Seal the vial and heat at 70 °C for 30 minutes to drive the silylation to completion.

  • Chromatographic Conditions:

    • Column: 5% phenyl/95% dimethylpolysiloxane capillary (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temperature Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Self-Validation (System Suitability): Analyze the mass spectra for the presence of mono-TMS versus di-TMS derivatives. A robust reaction should yield a single, sharp di-TMS peak for primary aminopyridines. The presence of multiple derivative peaks indicates incomplete incubation or moisture contamination in the sample.

Quantitative Performance Comparison

The following table summarizes the experimental data and performance metrics comparing the methodologies[2][3][5][6].

Analytical ParameterHPLC-UV (Direct)LC-MS/MS (HILIC)GC-MS (Derivatized)
Primary Advantage High throughput, robust, no derivatization required[2]High sensitivity, direct aqueous injection[5]Superior structural elucidation, excellent isomer resolution[6]
Sample Prep Time < 15 mins (Dilute, filter, and shoot)[3]< 15 mins (Dilution/Protein precipitation)[5]> 60 mins (Extraction, drying, and derivatization)[6]
Limit of Detection ~0.028 – 0.071 mg/L[3]Low ng/mL range[5]Low ng/mL range (Post-derivatization)[2]
Linearity / Recovery 97.2% – 101% recovery[3]> 95% recovery[5]Highly dependent on derivatization efficiency and moisture[2]
Analyte State Intact (pH controlled via phosphate buffer)[3]Intact (Ammonium acetate buffered)[5]Trimethylsilyl (TMS) derivative[6]

Conclusion

For the routine analysis and quantification of aminopyridine and benzonitrile mixtures, HPLC is the superior choice. It bypasses the tedious derivatization steps required by GC, offering highly reproducible recoveries (97–101%) when mobile phase pH is strictly controlled[2][3]. However, when the analytical goal shifts to trace impurity profiling, metabolite identification, or resolving complex structural isomers, GC-MS (following rigorous TMS derivatization) provides the definitive mass spectral data required for authoritative structural elucidation[6].

References

  • Title: HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. Source: helixchrom.com.
  • Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Source: cmes.org.
  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Source: sielc.com.
  • Title: A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae). Source: benchchem.com.
  • Title: Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Source: tandfonline.com.
  • Title: Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Source: nih.gov.

Sources

biological potency of 3-(6-aminopyridin-2-yl)benzonitrile derivatives in cancer cell lines

[1][2]

Executive Summary & Scaffold Analysis

The 3-(6-aminopyridin-2-yl)benzonitrile moiety (CAS 1183082-28-1) represents a critical pharmacophore in medicinal chemistry, specifically designed to target the ATP-binding pocket of tyrosine kinases. This scaffold is the structural foundation for a series of inhibitors developed by Almirall S.A. and others to target the Syk/JAK signaling axis.

  • Core Structure: A 2-aminopyridine ring linked to a benzonitrile group.

  • Pharmacophore Logic:

    • Aminopyridine (Hinge Binder): The 2-amino group and the pyridine nitrogen form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., Glu/Ala residues).

    • Benzonitrile (Selectivity Filter): The nitrile group often accesses a specific hydrophobic pocket or interacts with the "gatekeeper" residue, enhancing selectivity over other kinome members.

  • Primary Targets: Syk (IC₅₀ < 50 nM) and JAK1/JAK3 (IC₅₀ < 100 nM).

Mechanism of Action: The Syk/JAK Axis

These derivatives function as Type I ATP-competitive inhibitors . Their biological potency stems from simultaneously blocking two critical pathways in cancer cell survival:

  • Syk Inhibition (B-Cell Receptor Pathway):

    • Syk is a master regulator of B-cell activation. In Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL), constitutive Syk activation drives proliferation via the PI3K/Akt and NF-κB pathways.

    • Effect: Inhibition leads to cell cycle arrest and apoptosis in B-cell malignancies.

  • JAK Inhibition (Cytokine Signaling):

    • JAKs mediate signaling from cytokines (e.g., IL-6, IL-10) that promote tumor microenvironment survival.

    • Effect: Blocking JAK1/3 prevents STAT phosphorylation, severing the external survival signals received by the cancer cell.

Signaling Pathway Visualization

Syk_JAK_PathwayBCRB-Cell Receptor (BCR)SykSyk Kinase(Target 1)BCR->SykPhosphorylationCytokineCytokine Receptor (IL-6R)JAKJAK Kinase(Target 2)Cytokine->JAKPI3KPI3K / AktSyk->PI3KNFkBNF-κBSyk->NFkBSTATSTAT3 / STAT5JAK->STATPhosphorylationSurvivalTumor Survival & ProliferationPI3K->SurvivalNFkB->SurvivalSTAT->SurvivalInhibitor3-(6-aminopyridin-2-yl)benzonitrile DerivativeInhibitor->SykInhibitsInhibitor->JAKInhibits

Caption: Dual inhibition mechanism targeting intrinsic (BCR-Syk) and extrinsic (Cytokine-JAK) survival pathways in B-cell malignancies.[1][2]

Comparative Analysis

The following table compares the 3-(6-aminopyridin-2-yl)benzonitrile derivatives (Almirall Series) against standard-of-care kinase inhibitors.

FeatureAlmirall Series (Novel) Fostamatinib (R788) Tofacitinib (CP-690,550)
Primary Target Dual Syk / JAK Syk (Prodrug of R406)JAK1 / JAK3
Scaffold Aminopyridine-benzonitrileAminopyrimidinePyrrolo[2,3-d]pyrimidine
Syk IC₅₀ (Cell-free) < 10 nM (Optimized leads)41 nM> 10,000 nM
JAK1 IC₅₀ (Cell-free) < 50 nM > 1,000 nM3.2 nM
Selectivity High (Dual profile designed)Moderate (Off-target FLT3/KDR)High for JAK family
Primary Indication B-Cell Malignancies (CLL, NHL)ITP, RA (Failed in Lymphoma)Rheumatoid Arthritis

Key Insight: Unlike Fostamatinib, which is limited by off-target toxicity (e.g., hypertension via KDR inhibition), the aminopyridine-benzonitrile derivatives are engineered to balance Syk potency with JAK inhibition, offering a "one-drug, two-pathways" approach for resistant cancers.

Biological Potency Data

Quantitative performance in key cancer cell lines. Data represents mean values for optimized derivatives (e.g., N-substituted analogs) from the series.

In Vitro Cytotoxicity (IC₅₀)
Cell LineCancer TypeIC₅₀ Range (nM)Interpretation
Ramos Burkitt's Lymphoma50 - 150 Highly potent; driven by Syk dependency.
THP-1 Acute Monocytic Leukemia80 - 200 Potent; indicates JAK/STAT pathway blockade.
Jurkat T-Cell Leukemia> 1,000 Selectivity control; T-cells are less Syk-dependent.
HUVEC Endothelial Cells> 5,000 Low toxicity to normal non-hematopoietic tissue.

Experimental Protocols for Validation

To validate the potency of these derivatives, the following self-validating protocols are recommended.

A. Kinase Selectivity Profiling (Biochemical)
  • Method: FRET-based Assay (e.g., Invitrogen Z'-LYTE).

  • Protocol:

    • Incubate recombinant Syk or JAK enzyme with the FRET peptide substrate and ATP (at K_m concentration).

    • Add the derivative (serial dilution: 0.1 nM to 10 µM).

    • Incubate for 60 min at Room Temperature.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • Validation: Z'-factor must be > 0.7. Reference inhibitor (Staurosporine) must yield consistent IC₅₀.

B. Cellular Target Engagement (Western Blot)
  • Objective: Confirm inhibition of phosphorylation at specific residues (Tyr525/526 for Syk, Tyr705 for STAT3).

  • Workflow Visualization:

WorkflowStep1Cell Culture(Ramos Cells)Step2Compound Treatment(1h, 37°C)Step1->Step2Step3Stimulation(Anti-IgM for SykIL-6 for JAK)Step2->Step3Step4Lysis &SDS-PAGEStep3->Step4Step5Western Blot(p-Syk / p-STAT3)Step4->Step5ControlPositive Control:Total Syk/STAT3Step5->ControlNormalization

Caption: Step-by-step cellular assay workflow to verify target engagement and downstream signaling blockade.

C. Cell Viability Assay (High-Throughput)
  • Method: CellTiter-Glo (ATP quantification).

  • Steps:

    • Seed Ramos cells (5,000 cells/well) in 96-well opaque plates.

    • Treat with derivative for 72 hours .

    • Add CellTiter-Glo reagent (1:1 ratio).

    • Shake for 2 min; Incubate 10 min.

    • Read Luminescence.

    • Causality Check: Compare IC₅₀ in Syk-dependent (Ramos) vs. Syk-independent (A549) lines to confirm mechanism-based toxicity.

References

  • Almirall, S.A. (2012). Pyridine and isoquinoline derivatives as Syk and JAK kinase inhibitors. WO2012041476A1.

  • Vidal-Juan, B., et al. (2012). Discovery of Novel Pyridine Derivatives as Dual Syk/JAK Inhibitors. European Patent EP2441755A1.

  • Geahlen, R. L. (2014).[3] Getting Spleen Tyrosine Kinase (Syk) Inhibitors into the Clinic. Journal of Medicinal Chemistry, 57(11), 4466–4490.

  • Braselmann, S., et al. (2006).[1] R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008.

Safety Operating Guide

Navigating the Handling of 3-(6-Aminopyridin-2-yl)benzonitrile: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The aminopyridine functional group is known for its potential neurotoxicity, acting as a potassium channel blocker.[1] Exposure can lead to adverse neurological effects.[1] Similarly, benzonitriles are a class of compounds that require careful handling due to their potential toxicity.[2][3][4] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.

Core Hazard Assessment and Immediate Precautions

Based on the toxicological profiles of related aminopyridine and benzonitrile compounds, 3-(6-Aminopyridin-2-yl)benzonitrile should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5][6][7]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[5][8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6][8][9]

Immediate precautions include working in a well-ventilated area, preferably a certified chemical fume hood, and avoiding the generation of dust or aerosols.[7][8] All personnel should be trained on the potential hazards and emergency procedures before handling the compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required and recommended PPE for handling 3-(6-Aminopyridin-2-yl)benzonitrile.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is strongly recommended.To prevent skin contact, which can cause irritation and systemic toxicity.[5][8]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, which can cause serious irritation.[5][7][8]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.To prevent accidental skin exposure.[5][8]
Respiratory Protection All handling of solid material should be conducted in a certified chemical fume hood. For situations with a high potential for aerosol generation or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation and systemic toxicity.[7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing the risk of exposure when working with 3-(6-Aminopyridin-2-yl)benzonitrile.

Preparation and Weighing
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary PPE, equipment, and reagents within the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.

  • Weighing: Carefully weigh the desired amount of the compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

Experimental Procedures
  • Containment: Keep the container of 3-(6-Aminopyridin-2-yl)benzonitrile tightly closed when not in use.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Aerosolization: Take care to avoid any procedures that may generate dust or aerosols.

Post-Handling and Decontamination
  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Work Area Decontamination: Decontaminate the work surface within the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable PPE in the designated hazardous waste stream.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start verify_hood Verify Fume Hood Certification prep_start->verify_hood Begin Protocol gather_materials Gather Materials & PPE verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Compound in Hood don_ppe->weigh_compound perform_experiment Perform Experimental Procedures weigh_compound->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands post_end End wash_hands->post_end Complete Protocol

Caption: Workflow for the safe handling of 3-(6-Aminopyridin-2-yl)benzonitrile.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][12] Seek immediate medical attention.

Disposal Plan

All waste containing 3-(6-Aminopyridin-2-yl)benzonitrile must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.[8] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 3-(6-Aminopyridin-2-yl)benzonitrile and ensure a safe laboratory environment.

References

  • Sdfine. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on the Use of Cyanides and Nitriles. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Chem Service. (2015, January 12). Safety Data Sheet Benzonitrile. Retrieved from [Link]

  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • Furet, P., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12053-12071. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Aminopyridines. U.S. Environmental Protection Agency. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Burba, J. V. (1967). The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium. Canadian Journal of Biochemistry, 45(6), 773-780. Retrieved from [Link]

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